molecular formula C22H21FN6O5 B15563530 BWC0977

BWC0977

Numéro de catalogue: B15563530
Poids moléculaire: 468.4 g/mol
Clé InChI: MKICNOUBIXXGPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

BWC0977 is a useful research compound. Its molecular formula is C22H21FN6O5 and its molecular weight is 468.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H21FN6O5

Poids moléculaire

468.4 g/mol

Nom IUPAC

6-[5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)

Clé InChI

MKICNOUBIXXGPQ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

BWC0977: A Dual-Targeting Novel Bacterial Topoisomerase Inhibitor for Combating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BWC0977 is a clinical-stage, broad-spectrum antibacterial agent identified as a novel bacterial topoisomerase inhibitor (NBTI).[1][2] It belongs to the pyrazino-oxazinone and oxazolidinone chemical classes.[3][4] this compound exhibits potent activity against a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria by selectively inhibiting two essential bacterial enzymes: DNA gyrase (GyrA) and topoisomerase IV.[1][5] Its unique mechanism of action, which involves the stabilization of single-strand DNA breaks, differentiates it from fluoroquinolones and contributes to its efficacy against resistant strains.[3][6] This document provides a comprehensive overview of the chemical properties, mechanism of action, antibacterial spectrum, and preclinical data for this compound.

Chemical Class and Structure

This compound is characterized as a pyrazino-oxazinone-based novel bacterial topoisomerase inhibitor.[3] It is also described as belonging to the oxazolidinone class of antibacterials.[4] The chemical structure of this compound facilitates its interaction with the active sites of bacterial type II topoisomerases.

Mechanism of Action

This compound functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that control DNA topology during replication, transcription, and repair.[5][7] Unlike fluoroquinolones that typically stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA-enzyme complex.[3][6] This leads to the inhibition of DNA replication and ultimately results in bacterial cell death.[1] The balanced, low-nanomolar inhibition of both enzymes contributes to its broad-spectrum activity and a low propensity for resistance development.[3]

Signaling Pathway: SOS Response

Similar to other DNA-damaging agents like ciprofloxacin, this compound triggers the SOS response in bacterial cells. This is a global response to DNA damage that involves the induction of a series of genes, including recA, recN, sulA, and lexA.[6] The RecA protein, activated by single-stranded DNA, facilitates the autocleavage of the LexA repressor, leading to the derepression of SOS genes.

SOS_Response This compound This compound DNA_Damage Single-Strand DNA Breaks This compound->DNA_Damage induces RecA Activated RecA DNA_Damage->RecA activates LexA LexA Repressor RecA->LexA promotes autocleavage SOS_Genes SOS Genes (recA, recN, sulA, lexA) LexA->SOS_Genes represses Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair SOS_Genes->Cell_Cycle_Arrest leads to

Caption: SOS response pathway induced by this compound-mediated DNA damage.

Antibacterial Spectrum and Potency

This compound has demonstrated a broad spectrum of activity against a wide panel of clinically important pathogens, including those on the World Health Organization's list of "global priority" threats.[3] This includes carbapenem-resistant Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA).[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. This compound has shown low MIC values against a diverse range of bacteria.

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacillus anthracis0.001-0.0150.0040.004
Acinetobacter baumannii1
Pseudomonas aeruginosa1
Escherichia coli0.5
Klebsiella pneumoniae2
Enterobacter cloacae2
Citrobacter species1
Proteus species0.5
Morganella morganii1
Serratia marcescens1
MDR Gram-negative bacteria0.03-2

Data compiled from multiple sources.[1][3][5][8][9]

Quantitative Data: Enzyme Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit 50% of the enzymatic activity of its targets, DNA gyrase and topoisomerase IV.

EnzymeOrganismThis compound IC50 (µM)Ciprofloxacin IC50 (µM)Gepotidacin IC50 (µM)
DNA GyraseE. coliNot explicitly stated, but described as low-nanomolar0.260.77
Topoisomerase IVE. coliNot explicitly stated, but described as low-nanomolar160.78

Data highlights the balanced and superior potency of this compound compared to other inhibitors.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow Start Start: Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Prepare_Drug Prepare Serial Dilutions of this compound Start->Prepare_Drug Inoculate Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions Prepare_Drug->Inoculate Incubate Incubate Plates (e.g., 16-20 hours at 35-37°C) Inoculate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific duration to allow for the supercoiling reaction to occur.

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

  • Analysis: The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis.

  • Quantification: The intensity of the bands corresponding to the supercoiled DNA is quantified to determine the extent of inhibition by this compound and to calculate the IC50 value.[3]

Preclinical and Clinical Development

This compound has demonstrated efficacy in animal models of infection, including a neutropenic mouse thigh infection model and an inhalational tularemia model.[5][8] It has also shown favorable pharmacokinetic properties, with significantly higher drug levels observed in the epithelial lining fluid of infected lungs in rodent models.[5][10] this compound has completed a Phase 1 clinical trial in healthy volunteers, where it was found to be safe and well-tolerated with dose-proportional exposures when administered intravenously.[1][11] An oral formulation is also under development.[10]

Conclusion

This compound is a promising new antibacterial agent with a novel mechanism of action that confers a broad spectrum of activity against challenging multidrug-resistant pathogens. Its dual targeting of DNA gyrase and topoisomerase IV, coupled with its distinct mode of inducing single-strand DNA breaks, makes it a valuable candidate for further clinical development in the fight against antimicrobial resistance. The favorable preclinical and early clinical data support its potential for treating a range of serious bacterial infections.

References

BWC0977: A Comprehensive Technical Guide on its Spectrum of Activity Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) infections presents a formidable challenge to global public health. In the face of dwindling therapeutic options, innovative antibacterial agents with novel mechanisms of action are urgently needed. BWC0977 is a promising novel bacterial topoisomerase inhibitor (NBTI) currently in clinical development, demonstrating a broad spectrum of activity against a wide array of challenging Gram-positive and Gram-negative MDR pathogens. This technical guide provides an in-depth overview of the preclinical data supporting this compound, with a focus on its spectrum of activity, mechanism of action, and the experimental methodologies used in its evaluation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a next-generation antibacterial agent.

Introduction

This compound is a potent, dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that control DNA topology during replication, transcription, and repair.[1] By targeting both enzymes, this compound exhibits a robust barrier to resistance development. Its broad-spectrum activity encompasses the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as biothreat agents.[2][3] Notably, this compound retains its potency against clinical isolates resistant to current standard-of-care antibiotics, including fluoroquinolones, carbapenems, and colistin.[2][4]

Mechanism of Action

This compound's bactericidal activity stems from its ability to bind to and stabilize the enzyme-DNA cleavage complex.[1] Unlike fluoroquinolones, which typically stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks, leading to the inhibition of DNA replication and ultimately, cell death.[1] This distinct mechanism of action is crucial for its activity against fluoroquinolone-resistant strains.

BWC0977_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Spectrum of Activity

The in vitro activity of this compound has been extensively evaluated against a global collection of clinical isolates, including a significant number of MDR strains. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-negative and Gram-positive pathogens.

Activity Against Gram-Negative Pathogens

This compound demonstrates potent activity against a wide range of MDR Gram-negative bacteria, including carbapenem-resistant Enterobacterales and non-fermenters like P. aeruginosa and A. baumannii.

Table 1: this compound MIC Distribution against Gram-Negative Pathogens [5]

Organism (Number of Isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (Resistant Isolates, N=339)0.015625 - 160.251
Klebsiella pneumoniae (Resistant Isolates, N=337)0.015625 - 640.254
Pseudomonas aeruginosa (Resistant Isolates, N=401)0.0625 - 1614
Acinetobacter baumannii (Resistant Isolates, N=333)0.015625 - 40.251
Enterobacter cloacae (Resistant Isolates, N=163)0.015625 - 640.254
Citrobacter freundii (Resistant Isolates, N=91)0.03125 - 80.252
Proteus spp. (Resistant Isolates, N=152)0.03125 - 20.1250.5
Serratia marcescens (Resistant Isolates, N=50)0.125 - 814

Data presented as the percentage of isolates inhibited at a given MIC.[5]

Activity Against Gram-Positive Pathogens

This compound also exhibits significant activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 2: this compound MIC90 against Gram-Positive Pathogens [4]

OrganismMIC90 (µg/mL)
Staphylococcus aureus (including MRSA)2
Enterococcus faecalis2
Enterococcus faecium (including VRE)2
Streptococcus pneumoniae0.03

In Vivo Efficacy

The efficacy of this compound has been demonstrated in various murine models of infection, including neutropenic thigh, lung, and urinary tract infection models. These studies have shown that this compound is effective in reducing bacterial burden and improving survival against a range of MDR pathogens.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07-A11.[5][6]

MIC_Workflow Start Start Prepare_this compound Prepare serial dilutions of this compound in CAMHB Start->Prepare_this compound Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate with bacterial suspension Prepare_this compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually determine the lowest concentration with no growth (MIC) Incubate->Read_Results End End Read_Results->End

Figure 2: Experimental workflow for MIC determination.

Protocol:

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.[5]

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates containing the this compound dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of new antimicrobial agents.[1][7][8]

Thigh_Model_Workflow Start Start Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Start->Induce_Neutropenia Infect_Thigh Inject bacterial suspension into the thigh muscle Induce_Neutropenia->Infect_Thigh Administer_Treatment Administer this compound or vehicle control at specified time points Infect_Thigh->Administer_Treatment Harvest_Thighs Harvest thigh tissue at the end of the experiment Administer_Treatment->Harvest_Thighs Determine_CFU Homogenize tissue and plate serial dilutions to determine CFU/gram Harvest_Thighs->Determine_CFU End End Determine_CFU->End

Figure 3: Workflow for the neutropenic murine thigh infection model.

Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide. A typical regimen involves two doses administered four and one day prior to infection.[7]

  • Infection: A standardized inoculum of the test organism is injected directly into the thigh muscle of the neutropenic mice.[1]

  • Treatment: this compound is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a specified time post-infection (e.g., 2 hours). A control group receives the vehicle.[9]

  • Efficacy Assessment: At the end of the treatment period (typically 24 hours), mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/gram of tissue). The efficacy of this compound is measured by the reduction in bacterial counts compared to the control group.[1]

DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay is used to determine the inhibitory activity of this compound against DNA gyrase.[10]

Gyrase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mixture with relaxed plasmid DNA, ATP, and buffer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of this compound Prepare_Reaction->Add_Inhibitor Initiate_Reaction Add DNA gyrase enzyme Add_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Analyze_Results Analyze DNA topoisomers by agarose (B213101) gel electrophoresis Stop_Reaction->Analyze_Results End End Analyze_Results->End

Figure 4: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (the substrate), ATP, and a suitable reaction buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.

  • Incubation and Termination: The reactions are incubated at 37°C for a defined period (e.g., 30 minutes) to allow for DNA supercoiling. The reaction is then stopped by the addition of a stop solution (e.g., containing SDS and EDTA).

  • Analysis: The reaction products are analyzed by agarose gel electrophoresis. The conversion of relaxed plasmid DNA to its supercoiled form is visualized by staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The inhibitory effect of this compound is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then calculated.[11]

Conclusion

This compound is a novel bacterial topoisomerase inhibitor with a compelling preclinical profile. Its potent, broad-spectrum activity against a wide range of MDR pathogens, including those resistant to current frontline antibiotics, highlights its potential to address a significant unmet medical need. The dual-targeting mechanism of action and the stabilization of single-strand DNA breaks contribute to its robust activity and a low propensity for resistance development. The data summarized in this technical guide provide a strong foundation for the continued clinical development of this compound as a valuable new agent in the fight against antimicrobial resistance.

References

The Emergence of BWC0977: A Novel Broad-Spectrum Antibiotic Targeting Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery and Initial Development of a New Generation Bacterial Topoisomerase Inhibitor

In an era marked by the escalating threat of antimicrobial resistance (AMR), the discovery and development of novel antibiotics with broad-spectrum activity are of paramount importance. This technical guide delves into the initial discovery and early-stage development of BWC0977, a promising novel bacterial topoisomerase inhibitor (NBTI) engineered to combat a wide array of multidrug-resistant (MDR) bacterial pathogens. Developed by Bugworks Research Inc., this compound represents a significant advancement in the fight against critical-care infections, demonstrating potent activity against both Gram-negative and Gram-positive bacteria, including strains resistant to last-resort antibiotics.[1][2][3] This document provides an in-depth overview of its mechanism of action, preclinical data, and early clinical development for researchers, scientists, and drug development professionals.

Introduction: Addressing a Critical Unmet Need

The rise of MDR pathogens, such as carbapenem-resistant Enterobacteriaceae (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, poses a severe threat to global public health.[4] this compound was developed to address this challenge by targeting fundamental bacterial DNA replication processes through a novel mechanism of action, thereby circumventing existing resistance pathways.[5]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

This compound functions by selectively inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][5] This dual-targeting mechanism is crucial for its broad-spectrum activity and is believed to contribute to a lower propensity for resistance development. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, leading to the induction of the SOS DNA damage response and ultimately bacterial cell death.[6]

dot

BWC0977_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication SSB Single-Strand DNA Breaks DNA_Replication->SSB Disruption leads to SOS SOS Response SSB->SOS Cell_Death Bacterial Cell Death SOS->Cell_Death

This compound dual-inhibitory mechanism of action.

In Vitro Activity: Potency Against a Global Panel of MDR Pathogens

This compound has demonstrated potent in vitro activity against a wide range of clinically significant bacteria. Its minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) ranges from 0.03 to 2 µg/mL against a global panel of MDR Gram-negative and Gram-positive bacteria, anaerobes, and biothreat pathogens.[1][3] Notably, this compound retains its activity against isolates resistant to fluoroquinolones, carbapenems, and colistin.[1][3]

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens
Bacterial SpeciesMIC90 (µg/mL)
Acinetobacter baumannii1
Pseudomonas aeruginosa1
Escherichia coli0.5
Klebsiella pneumoniae2
Enterobacter cloacae2
Citrobacter species1
Proteus species0.5
Morganella morganii1
Serratia marcescens1
Data sourced from a study against a global panel of 2945 clinical isolates collected in 2019.[4]
Table 2: Inhibitory Activity of this compound Against Target Enzymes
EnzymeIC50 (µM)
E. coli DNA Gyrase0.004
E. coli Topoisomerase IV0.013
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.[7]

Preclinical Development and In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound against multiple pathogens.[5] These studies have shown that this compound can achieve significantly higher drug levels in the epithelial lining fluid of infected lungs, suggesting its potential for treating respiratory infections.[1][3]

Early Clinical Development: Phase 1 Clinical Trial (NCT05088421)

This compound has successfully completed a Phase 1 clinical trial (NCT05088421) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[1][3] The trial was a randomized, double-blind, placebo-controlled study involving single and multiple ascending doses of intravenously administered this compound.[2] The results indicated that this compound was safe and well-tolerated, with dose-proportional exposures consistent with preclinical models.[1][3][5] An oral formulation of this compound is also under development.[5]

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BWC0977_Development_Workflow Discovery Discovery and Lead Optimization Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical Candidate Selection Phase1 Phase 1 Clinical Trial (NCT05088421) Preclinical->Phase1 Safety & Efficacy Data Future Further Clinical Development (Phase 2/3) Phase1->Future Positive Safety Profile

Simplified development workflow of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Method: Broth microdilution method.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Procedure:

    • This compound was initially dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • Serial dilutions of this compound were prepared in CAMHB in 96-well microtiter plates.

    • Bacterial isolates, sourced from a global collection of recent clinical infections, were cultured to a standardized inoculum density.

    • The standardized bacterial suspension was added to each well of the microtiter plates.

    • Plates were incubated under appropriate atmospheric and temperature conditions for a specified duration.

    • The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth. The MIC90 was calculated as the concentration at which 90% of the tested isolates were inhibited.[8]

DNA Gyrase Supercoiling Assay

The inhibitory effect of this compound on DNA gyrase activity was assessed using a DNA supercoiling assay.

  • Enzyme and Substrate: 1 nM E. coli wild-type gyrase holoenzyme and 60 ng of relaxed pBR322 plasmid DNA.

  • Reaction Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1 mM ATP, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, and 0.1 mg/mL bovine serum albumin.

  • Procedure:

    • The reaction was assembled in a 30 µL volume containing the reaction buffer, enzyme, and substrate.

    • Varying concentrations of this compound were added to the reaction mixtures.

    • The reactions were incubated to allow for DNA supercoiling.

    • The reaction was stopped, and the DNA products were resolved by agarose (B213101) gel electrophoresis.

    • The extent of supercoiling was visualized and quantified to determine the half-maximal inhibitory concentration (IC50) of this compound.[7]

Conclusion

This compound has emerged as a promising broad-spectrum antibiotic candidate with a novel mechanism of action and potent activity against a wide range of multidrug-resistant pathogens. Its successful progression through preclinical and initial clinical stages underscores its potential to become a valuable therapeutic option for treating serious bacterial infections. Further clinical development will be crucial in establishing its efficacy and safety in patient populations. The continued development of innovative antibiotics like this compound is essential in the global effort to combat the growing crisis of antimicrobial resistance.

References

BWC0977: A Novel Bacterial Topoisomerase Inhibitor (NBTI) for Combating Multi-Drug Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of novel antibiotics with broad-spectrum activity against multi-drug resistant (MDR) pathogens. BWC0977, a pyrazino-oxazinone-based Novel Bacterial Topoisomerase Inhibitor (NBTI), has emerged as a promising clinical candidate to address this critical unmet medical need.[1][2][3][4] Currently in Phase 1 clinical trials, this compound demonstrates potent activity against a wide range of both Gram-negative and Gram-positive bacteria, including strains resistant to current standard-of-care antibiotics such as fluoroquinolones, carbapenems, and colistin.[1][3][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, antibacterial spectrum, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

This compound exerts its bactericidal effect by selectively inhibiting two essential bacterial enzymes: DNA gyrase (GyrA) and topoisomerase IV (ParC).[1][2][3][5][6] These enzymes are crucial for bacterial DNA replication, repair, and chromosome segregation. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand DNA breaks, leading to the induction of the bacterial SOS response and ultimately cell death.[6][7] This distinct mechanism of action contributes to its efficacy against fluoroquinolone-resistant strains.[1][3][5]

Computational studies and mutational analyses have identified key amino acid residues within GyrA, namely M120, D82, and R121, as important for the interaction with this compound.[6] The pyrazino-oxazinone ring of this compound engages in strong hydrophobic interactions with the M120 residues at the GyrA dimer interface.[6] This dual-targeting, balanced inhibition of both gyrase and topoisomerase IV at low nanomolar potencies makes the development of resistance more challenging, as simultaneous mutations in both essential enzymes would be required.[4][7] this compound also exhibits high selectivity, with over 5000-fold greater affinity for bacterial topoisomerases compared to human topoisomerases IIα and IIβ, suggesting a favorable safety profile.[4][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation.

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase TopoIV Topoisomerase IV This compound->TopoIV DNA_Replication DNA Replication & Repair Gyrase->DNA_Replication Inhibits TopoIV->DNA_Replication Inhibits SSB Single-Strand DNA Breaks DNA_Replication->SSB Leads to SOS SOS Response (recA, recN, sulA, lexA) SSB->SOS Induces Cell_Death Bacterial Cell Death SOS->Cell_Death Results in BWC0977_Evaluation_Workflow Screening Whole-Cell Phenotypic Screen SAR Structure-Activity Relationship (SAR) & Lead Optimization Screening->SAR In_Vitro In Vitro Characterization (MIC, Enzyme Inhibition, Kinetics) SAR->In_Vitro In_Vivo In Vivo Efficacy Models (Murine Infection Models) In_Vitro->In_Vivo Clinical_Trials Phase 1 Clinical Trials (Safety, Tolerability, PK) In_Vivo->Clinical_Trials

References

A Technical Deep Dive: The Mechanism of BWC0977 Against DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Analysis of a Novel Bacterial Topoisomerase Inhibitor

This technical guide provides an in-depth examination of the mechanism of action of BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), against its primary targets: DNA gyrase and topoisomerase IV. Developed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes the compound's activity and interaction with its target enzymes.

Executive Summary

This compound is a potent, broad-spectrum antibacterial agent that demonstrates significant activity against multidrug-resistant (MDR) pathogens.[1][2] It functions by selectively inhibiting bacterial DNA replication through a dual-targeting mechanism against DNA gyrase and topoisomerase IV.[1][2] Notably, its mode of action is distinct from that of fluoroquinolones, as it primarily induces single-strand DNA breaks, a characteristic that may contribute to its efficacy against fluoroquinolone-resistant strains.[3] Structural and biochemical analyses have revealed a balanced, low-nanomolar potency against both enzymes, underpinning its broad-spectrum activity.[3] Resistance to this compound is rare and appears to require concurrent mutations in both the gyrA and parC genes.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, including determination of half-maximal inhibitory concentrations (IC50) against purified enzymes and minimum inhibitory concentrations (MIC) against a panel of bacterial isolates.

Table 1: In Vitro Enzyme Inhibition (IC50, µM)
Target EnzymeThis compoundCiprofloxacin
E. coli DNA Gyrase0.0040.183
E. coli Topoisomerase IVNot ReportedNot Reported
S. aureus GyraseNot Reported>10

Data compiled from Bugworks Research preclinical studies.[3]

Table 2: Minimum Inhibitory Concentration (MIC90) of this compound Against MDR Gram-Negative Bacteria
OrganismMIC90 (µg/mL)
Acinetobacter baumannii1
Pseudomonas aeruginosa1
Escherichia coli0.5
Klebsiella pneumoniae2
Enterobacter cloacae2
Citrobacter spp.1
Proteus spp.0.5
Morganella morganii1
Serratia marcescens1

MIC90 is the concentration required to inhibit the growth of 90% of isolates.[1][2] this compound demonstrates a potent MIC90 range of 0.03-2 µg/mL against a global panel of MDR Gram-negative bacteria.[1][2]

Mechanism of Action: Inducing Single-Strand DNA Breaks

This compound's primary mechanism involves the stabilization of the enzyme-DNA cleavage complex. However, unlike fluoroquinolones which typically lead to double-strand breaks, this compound predominantly induces single-strand DNA breaks.[3] This action triggers the bacterial SOS response, a DNA damage repair pathway, ultimately leading to bactericidal activity.[3]

G This compound This compound Gyrase_TopoIV DNA Gyrase / Topoisomerase IV This compound->Gyrase_TopoIV Binds to Cleavage_Complex Stabilized Cleavage Complex Gyrase_TopoIV->Cleavage_Complex Stabilizes SSB Single-Strand DNA Breaks Cleavage_Complex->SSB SOS SOS Response Activation SSB->SOS Cell_Death Bacterial Cell Death SOS->Cell_Death

Caption: this compound Mechanism of Action.

Structural Insights: Binding to Topoisomerase IV

The co-crystal structure of this compound with Klebsiella pneumoniae topoisomerase IV reveals critical interactions at the enzyme's active site. Computational studies and mutational analyses have identified key residues in GyrA, including M120, D82, and R121, as important for this compound binding.[3] The pyrazino-oxazinone ring of this compound engages in strong hydrophobic interactions with M120 residues at the GyrA dimer interface, while the -NH group of this ring forms a hydrogen bond with D82.[3] The oxazolidinone ring of this compound interacts with R121.[3]

G cluster_this compound This compound cluster_GyrA GyrA Subunit Pyrazino_oxazinone Pyrazino-oxazinone Ring M120 M120 Pyrazino_oxazinone->M120 Hydrophobic Interaction D82 D82 Pyrazino_oxazinone->D82 Hydrogen Bond Oxazolidinone Oxazolidinone Ring R121 R121 Oxazolidinone->R121 Interaction G cluster_Supercoiling DNA Gyrase Supercoiling Assay cluster_Decatenation Topoisomerase IV Decatenation Assay cluster_Cleavage DNA Cleavage Assay sc1 Prepare Reaction Mix sc2 Add Gyrase, Relaxed Plasmid & this compound sc1->sc2 sc3 Incubate at 37°C sc2->sc3 sc4 Stop Reaction sc3->sc4 sc5 Agarose Gel Electrophoresis sc4->sc5 sc6 Quantify Supercoiled DNA sc5->sc6 dc1 Prepare Reaction Mix dc2 Add Topo IV, kDNA & this compound dc1->dc2 dc3 Incubate at 37°C dc2->dc3 dc4 Stop Reaction dc3->dc4 dc5 Agarose Gel Electrophoresis dc4->dc5 dc6 Quantify Decatenated Minicircles dc5->dc6 cl1 Prepare Reaction Mix (no ATP) cl2 Add Enzyme, Plasmid & this compound cl1->cl2 cl3 Incubate at 37°C cl2->cl3 cl4 Denature with SDS/Proteinase K cl3->cl4 cl5 Agarose Gel Electrophoresis cl4->cl5 cl6 Quantify Nicked & Linear DNA cl5->cl6

References

In-Depth Technical Guide: The Chemical Structure and Synthesis of BWC0977

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent currently in clinical development for the treatment of multidrug-resistant (MDR) infections. As a pyrazino-oxazinone-based novel bacterial topoisomerase inhibitor (NBTI), this compound selectively targets and inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. This document provides a comprehensive technical overview of the chemical structure and synthesis of this compound, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b][1][2]oxazin-3(4H)-one. Its chemical formula is C₂₂H₂₁FN₆O₅, with a molecular weight of 468.44 g/mol .

The structure of this compound can be conceptually divided into three key moieties:

  • A DNA-binding moiety: This portion of the molecule is a 7-fluoro-1-methylquinolin-2(1H)-one group.

  • A central linker: A flexible chain connecting the two primary functional ends of the molecule.

  • An enzyme-binding moiety: This consists of a pyrazino-oxazinone core linked to an oxazolidinone ring, which is crucial for its interaction with the bacterial topoisomerase enzymes.

The specific stereochemistry at the oxazolidinone ring is (S), which is critical for its biological activity.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₂H₂₁FN₆O₅
Molecular Weight 468.44 g/mol
IUPAC Name (S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b][1][2]oxazin-3(4H)-one
CAS Number 2254567-00-3
Canonical SMILES CN1C=C(C2=CC=C(F)C(=C2C1=O)CCNC[C@H]3COC(=O)N3C4=NC5=C(N=C4)NC(=O)CO5)C
InChI Key MKICNOUBIXXGPQ-ZDUSSCGKSA-N

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the careful construction of its complex heterocyclic core. The development of this compound arose from a structure-activity relationship (SAR) study, where it was identified as compound 9. The synthetic route is detailed in the supplementary information of the pivotal publication in Nature Communications by Shahul Hameed P. et al.

The synthesis involves the preparation of three key building blocks followed by their sequential coupling. The general synthetic strategy can be outlined as follows:

  • Synthesis of the quinolinone side chain: This involves the construction of the 7-fluoro-1-methyl-8-(2-aminoethyl)quinolin-2(1H)-one fragment.

  • Synthesis of the chiral oxazolidinone linker: This step establishes the crucial (S)-stereochemistry of the oxazolidinone ring, which is vital for potent antibacterial activity.

  • Synthesis of the pyrazino-oxazinone core: This involves the formation of the bicyclic pyrazino-oxazinone system.

  • Assembly of the final molecule: The three fragments are coupled together through a series of reactions, typically involving amide bond formation and reductive amination, followed by final deprotection steps to yield this compound.

Detailed experimental protocols, including specific reagents, solvents, reaction times, temperatures, and purification methods, are proprietary and are detailed within the supplementary materials of the cited research article for non-commercial research purposes.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. By binding to the enzyme-DNA complex, this compound stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.

The inhibitory action of this compound on these key enzymes disrupts the normal process of DNA replication and repair, triggering a cascade of events within the bacterial cell that leads to its demise.

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase TopoIV Topoisomerase IV This compound->TopoIV DNA_Replication DNA Replication & Supercoiling Management Gyrase->DNA_Replication TopoIV->DNA_Replication Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Replication->Cleavage_Complex Inhibition DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. A standard broth microdilution method is employed.

Protocol:

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Table 2: In Vitro Activity of this compound against Selected Bacterial Pathogens
Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli0.12 - 4
Klebsiella pneumoniae0.25 - 8
Pseudomonas aeruginosa0.5 - 16
Acinetobacter baumannii0.12 - 4
Staphylococcus aureus (MRSA)0.06 - 0.5

Note: MIC values can vary depending on the specific strain and testing conditions.

Topoisomerase Inhibition Assay

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is assessed using in vitro enzyme assays.

Protocol (DNA Gyrase Supercoiling Assay):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

  • Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on an agarose gel. The conversion of relaxed plasmid to its supercoiled form is visualized under UV light after staining with a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Quantification: The intensity of the supercoiled DNA band is quantified to determine the concentration of this compound required for 50% inhibition (IC₅₀).

A similar protocol is used for topoisomerase IV decatenation assays, where the substrate is catenated kinetoplast DNA (kDNA).

Table 3: IC₅₀ Values of this compound against Bacterial Topoisomerases
EnzymeBacterial SourceIC₅₀ (µM)
DNA GyraseEscherichia coli0.03
Topoisomerase IVEscherichia coli0.05
DNA GyraseStaphylococcus aureus0.02
Topoisomerase IVStaphylococcus aureus0.04

Experimental Workflow

The discovery and preclinical development of this compound followed a structured workflow, beginning with the identification of a lead compound and progressing through optimization and rigorous testing.

BWC0977_Development_Workflow Lead_ID Lead Identification SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Chemical Synthesis & Optimization SAR->Synthesis In_Vitro In Vitro Testing (MIC, Enzyme Assays) Synthesis->In_Vitro In_Vitro->SAR Feedback In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Clinical_Candidate Selection of this compound as Clinical Candidate In_Vivo->Clinical_Candidate

Caption: Preclinical development workflow for this compound.

Conclusion

This compound represents a promising new class of antibiotics with a potent dual-targeting mechanism against bacterial type II topoisomerases. Its complex chemical structure is a result of extensive medicinal chemistry efforts, and its synthesis requires a sophisticated multi-step approach. The data presented in this guide underscore the significant potential of this compound in the fight against multidrug-resistant bacterial infections. Further research and clinical evaluation will be crucial in fully elucidating its therapeutic value.

References

BWC0977: A Novel Bacterial Topoisomerase Inhibitor Targeting ESKAPE Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, with the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) representing a critical challenge due to their multidrug-resistant (MDR) nature.[1] BWC0977 is a novel, broad-spectrum, dual-target bacterial topoisomerase inhibitor currently in clinical development.[2] This document provides an in-depth technical overview of this compound's activity against ESKAPE pathogens, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a pyrazino-oxazinone-based novel bacterial topoisomerase inhibitor (NBTI) that selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[2][3][4] This dual-targeting mechanism contributes to its potent and broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including MDR strains resistant to existing antibiotic classes such as fluoroquinolones, carbapenems, and colistin.[3][5][6] Clinical development of this compound is underway, with Phase 1 trials indicating that it is safe and well-tolerated in healthy volunteers.[3][5][6]

Mechanism of Action

This compound's bactericidal activity stems from its inhibition of two essential bacterial type II topoisomerases: DNA gyrase (predominantly in Gram-negative bacteria) and topoisomerase IV (predominantly in Gram-positive bacteria).[2][7][8] Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA.[7] This leads to the arrest of DNA replication and the induction of the bacterial SOS response, ultimately resulting in cell death.[7] Computational studies and mutant enzyme assays have identified key interacting residues in GyrA, such as M120, D82, and R121, confirming a distinct binding site from that of fluoroquinolones and suggesting a low potential for cross-resistance.[5][7]

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase TopoIV Topoisomerase IV This compound->TopoIV Replication DNA Replication Gyrase->Replication relaxes supercoils SSB Single-Strand DNA Breaks Stabilized Gyrase->SSB inhibition leads to TopoIV->Replication decatenates chromosomes TopoIV->SSB inhibition leads to Death Bacterial Cell Death Replication->Death arrest leads to SOS SOS Response (recA, lexA, etc.) SSB->SOS induces SOS->Death leads to

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

In Vitro Activity Against ESKAPE Pathogens

This compound demonstrates potent in vitro activity against a global panel of clinical isolates of ESKAPE pathogens, including MDR strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Table 1: MIC₅₀ and MIC₉₀ Values of this compound against ESKAPE Pathogens

PathogenMIC Range (µg/mL)Median MIC (µg/mL)MIC₉₀ (µg/mL)
Acinetobacter baumannii-0.061
Pseudomonas aeruginosa-0.251
Klebsiella pneumoniae-0.032
Enterobacter cloacae-0.062
Escherichia coli-0.030.5
Staphylococcus aureus-0.01-
Enterococcus faecalis-0.06-

Data compiled from studies on global panels of clinical isolates.[5]

Table 2: General MIC₉₀ Range for MDR Gram-Negative Bacteria

Bacterial GroupMIC₉₀ Range (µg/mL)
MDR Gram-negative bacteria0.03 - 2

This range includes Enterobacterales and non-fermenters.[3][4][8]

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound against various infections caused by ESKAPE pathogens. This compound has shown effectiveness in murine thigh, lung, and urinary tract infection models.[9] Notably, studies have indicated significantly higher drug levels in the epithelial lining fluid of infected lungs, suggesting potential for treating bacterial pneumonias.[3][4][5] In a mouse model of inhalational tularemia, this compound was found to be non-inferior to gentamicin (B1671437) and superior to ciprofloxacin.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily assessed by determining the MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Methodology: MIC testing for this compound was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Bacterial Strains: A panel of recent clinical isolates of ESKAPE pathogens, including well-characterized resistant strains, are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_result Result p1 Prepare Serial Dilutions of this compound a1 Inoculate Microtiter Plate Wells with Bacteria and Drug p1->a1 p2 Prepare Standardized Bacterial Inoculum p2->a1 i1 Incubate at 37°C for 16-20 hours a1->i1 r1 Read Plates for Visible Growth i1->r1 r2 Determine MIC Value r1->r2

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) testing.
In Vivo Infection Models

The efficacy of this compound in a living system is evaluated using various animal infection models.

General Methodology (Neutropenic Thigh/Lung Infection Model):

  • Animal Model: Mice or rats are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Animals are infected intramuscularly (thigh) or via inhalation/intratracheal instillation (lung) with a predetermined lethal or sublethal dose of the pathogen (e.g., P. aeruginosa, K. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, a vehicle control, and a comparator antibiotic is initiated via an appropriate route (e.g., intravenous, oral).

  • Endpoint: After a defined period (e.g., 24 hours), animals are euthanized, and the target organs (thighs or lungs) are harvested, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial load compared to the control group.

Resistance and Cross-Resistance

A key attribute of this compound is its low propensity for resistance development.[7] Single-step resistance selection studies have yielded no mutants, indicating a very low frequency of spontaneous resistance.[7] While serial passage experiments have resulted in shifts in MIC, sequencing of these mutants revealed no target gene mutations, suggesting other mechanisms may be at play.[7] Importantly, this compound retains its activity against clinical isolates with pre-existing resistance to fluoroquinolones, demonstrating a lack of cross-resistance with this class of antibiotics.[5]

Conclusion

This compound is a promising novel antibacterial agent with potent, broad-spectrum activity against the clinically significant ESKAPE pathogens, including MDR variants. Its dual-targeting mechanism of action and low propensity for resistance development distinguish it from existing antibiotics. The robust in vitro and in vivo data, coupled with a favorable safety profile in early clinical trials, position this compound as a valuable candidate in the ongoing effort to combat antimicrobial resistance. Further clinical development will be crucial to fully elucidate its therapeutic potential in treating severe bacterial infections.

References

Methodological & Application

BWC0977 In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2] This unique mechanism of action allows this compound to overcome many existing resistance mechanisms to fluoroquinolones.[3] It has demonstrated potent in vitro activity against a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria, including priority pathogens identified by the World Health Organization.[3][4] This document provides detailed application notes and a standardized protocol for performing in vitro susceptibility testing of this compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV.[1][2] These essential enzymes are responsible for managing DNA topology during replication, transcription, and repair. By inhibiting both enzymes, this compound induces lethal DNA strand breaks, leading to bacterial cell death. The dual-targeting nature of this compound is thought to contribute to its low frequency of resistance development.

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Replication DNA Replication Gyrase->Replication TopoIV->Replication Breaks DNA Strand Breaks Replication->Breaks Disruption leads to Death Bacterial Cell Death Breaks->Death

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vitro Antimicrobial Activity

This compound has demonstrated potent activity against a global panel of MDR clinical isolates. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) generally ranges from 0.03 to 2 µg/mL.[2][4][5][6]

Table 1: In Vitro Activity of this compound Against Key Bacterial Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumannii-1
Pseudomonas aeruginosa-1
Escherichia coli0.030.5
Klebsiella pneumoniae0.032
Enterobacter cloacae0.062
Citrobacter spp.-1
Proteus spp.-0.5
Morganella morganii-1
Serratia marcescens-1
Staphylococcus aureus0.01-
Enterococcus faecalis0.06-

Data compiled from multiple sources. MIC50 values were not available for all species.[4]

Experimental Protocol: Broth Microdilution Susceptibility Testing

This protocol is based on the CLSI M07-A11 guidelines for broth microdilution antimicrobial susceptibility testing of aerobic bacteria.[5][7]

Materials
  • This compound analytical powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Methods

1. Preparation of this compound Stock Solution:

  • Aseptically weigh a precise amount of this compound analytical powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[5][7]

  • Store the stock solution in small aliquots at -20°C or below.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

  • The final volume in each well should be 100 µL after the addition of the bacterial inoculum.

  • Include a growth control well (no this compound) and a sterility control well (no bacteria) for each isolate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, visually inspect the microtiter plates for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

BWC0977_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BWC_prep Prepare this compound Stock Solution Plate_prep Prepare Microtiter Plates with Serial Dilutions BWC_prep->Plate_prep Inoculum_prep Prepare Bacterial Inoculum Inoculation Inoculate Plates Inoculum_prep->Inoculation Plate_prep->Inoculation Incubation Incubate Plates (16-20h, 35°C) Inoculation->Incubation MIC_determination Determine MIC Incubation->MIC_determination

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for BWC0977

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BWC0977 is a novel broad-spectrum antibacterial agent identified as a bacterial topoisomerase inhibitor.[1][2] It demonstrates potent activity against a wide range of multidrug-resistant (MDR) pathogens, including both Gram-positive and Gram-negative bacteria.[3][4][5] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro potency of new antimicrobial agents like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6] This document provides a detailed standard operating procedure for determining the MIC of this compound using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Principle

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[6] This method involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[6][8] Each well is then inoculated with a standardized suspension of the test microorganism.[9] Following incubation, the plates are visually inspected for microbial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits this visible growth.[6]

Experimental Protocol

This protocol is based on the CLSI M07-A11 guidelines for broth microdilution antimicrobial susceptibility testing of bacteria that grow aerobically.[1][10]

1. Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., quality control strains and clinical isolates)

  • Tryptic Soy Agar (B569324) (TSA) or other suitable solid medium for bacterial culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Multichannel pipette

  • Incubator (35 ± 2°C)

2. Preparation of this compound Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the this compound powder in 100% DMSO to prepare an initial stock solution of a known high concentration (e.g., 10 mg/mL).[1] Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C or lower until use.[11] Avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • From a stock culture, streak the test bacterium onto a non-selective agar plate (e.g., TSA) to obtain isolated colonies.

  • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer to achieve an optical density (OD) at 625 nm corresponding to the 0.5 McFarland standard. This suspension contains approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][10] This is typically a 1:100 dilution of the standardized suspension.

4. Broth Microdilution Procedure

  • On the day of the assay, thaw an aliquot of the this compound stock solution.

  • Prepare an intermediate dilution of this compound in CAMHB at a concentration that is twice the highest concentration to be tested in the microtiter plate.

  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[8]

  • Add 200 µL of the intermediate this compound dilution to the wells in the first column.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • The final volume in each well should be 100 µL.

  • Inoculate each well (except for the sterility control wells) with 100 µL of the diluted bacterial suspension, bringing the final volume to 200 µL.

  • The final concentration of this compound will now be half of the initial serial dilution concentrations.

  • Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.[6]

5. Incubation and Interpretation

  • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Following incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[6]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

The results of the MIC determination should be recorded in a clear and organized manner. The following table provides a template for summarizing the MIC data for this compound against various bacterial strains.

Bacterial StrainOrganism TypeThis compound MIC (µg/mL)Comparator Drug 1 MIC (µg/mL)Comparator Drug 2 MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Clinical Isolate 1 (Klebsiella pneumoniae)Gram-negative
Clinical Isolate 2 (Acinetobacter baumannii)Gram-negative

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound MIC using the broth microdilution method.

MIC_Workflow prep_bwc Prepare this compound Stock Solution (in DMSO) serial_dilution Perform Serial Dilutions of this compound in Plate prep_bwc->serial_dilution prep_culture Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_culture->inoculation prep_plate Prepare 96-Well Plate (CAMHB) prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plate (16-20h at 35°C) inoculation->incubation read_results Visually Read MIC incubation->read_results record_data Record MIC Value read_results->record_data

Caption: Workflow for this compound MIC Determination.

References

Application Note: Method for Determining the Post-Antibiotic Effect (PAE) of BWC0977

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4] This mechanism selectively inhibits bacterial DNA replication, making this compound a promising candidate for treating infections caused by multi-drug resistant (MDR) pathogens.[3][5][6] An important pharmacodynamic parameter for characterizing new antimicrobial agents is the Post-Antibiotic Effect (PAE), which describes the suppression of bacterial growth that persists after limited exposure to an antibiotic.[7][8] The duration of the PAE has significant implications for optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[8] this compound has been reported to have a PAE of 1.5 to 2 hours.[1]

This application note provides detailed protocols for determining the in vitro PAE of this compound using both the standard viable count method and a less laborious spectrophotometric method.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] Unlike fluoroquinolones, which typically stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA.[1][4] This action forms a stable cleavage complex, preventing DNA re-ligation and ultimately halting DNA replication, leading to bacterial cell death.[4]

BWC This compound Gyrase DNA Gyrase BWC->Gyrase TopoIV Topoisomerase IV BWC->TopoIV SSB Stabilization of Single-Strand DNA Breaks Gyrase->SSB Inhibits TopoIV->SSB Inhibits RepBlock Inhibition of DNA Replication SSB->RepBlock Death Bacterial Cell Death RepBlock->Death

Caption: Mechanism of this compound dual-target inhibition.

Principle of the Post-Antibiotic Effect (PAE) Assay

The in vitro PAE is determined by exposing a bacterial culture in the logarithmic phase of growth to an antibiotic for a defined period. The antibiotic is then removed, typically by significant dilution, and the time required for the culture to recover and resume growth is monitored.[8] The PAE is calculated as the difference between the time it takes for the antibiotic-exposed culture and an untreated control culture to increase their population by 1-log10 CFU/mL (for viable count method) or reach a specific optical density (for spectrophotometric method).[9]

cluster_0 Experimental Setup cluster_1 Monitoring & Analysis A Prepare Log-Phase Bacterial Culture B Expose to this compound (e.g., 10x MIC for 1h) A->B C Remove Antibiotic (e.g., 1:1000 Dilution) B->C D Monitor Regrowth vs. Untreated Control (Viable Counts or OD) C->D E Calculate PAE (PAE = T - C) D->E

Caption: General experimental workflow for PAE determination.

Materials and Protocols

Materials
  • Bacterial Strains: Log-phase cultures of relevant strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).[10]

  • Antibiotics: this compound stock solution, control antibiotic (e.g., Ciprofloxacin).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[10]

  • Reagents: Sterile saline or phosphate-buffered saline (PBS) for dilutions.

  • Equipment: Shaking incubator (37°C), spectrophotometer or microplate reader, centrifuge, sterile test tubes, micropipettes, petri dishes, spiral plater (optional).

Protocol 1: Viable Count Method (Gold Standard)
  • Inoculum Preparation: Prepare a bacterial suspension in MHB adjusted to a concentration of ~5 x 10^6 CFU/mL.

  • Exposure:

    • Test Tube: Add this compound to the bacterial suspension at a concentration of 5x or 10x the Minimum Inhibitory Concentration (MIC).

    • Control Tube: Add an equivalent volume of sterile water or saline to another bacterial suspension.

    • Incubate both tubes at 37°C with agitation for 1 hour.

  • Antibiotic Removal: After the exposure period, dilute the contents of both tubes 1:1000 in pre-warmed MHB. This dilution effectively removes the antibiotic below its MIC.[10]

  • Regrowth Monitoring:

    • Incubate the diluted cultures at 37°C with agitation.

    • Immediately after dilution (T=0) and at hourly intervals for up to 8 hours, remove aliquots from both the test and control cultures.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto MHA plates to determine the viable count (CFU/mL).

  • Incubation: Incubate plates at 37°C for 18-24 hours and count the colonies.

Protocol 2: Spectrophotometric Method
  • Inoculum and Exposure: Follow steps 1 and 2 from the Viable Count Method.

  • Antibiotic Removal: Follow step 3 from the Viable Count Method.

  • Regrowth Monitoring:

    • Transfer aliquots of the diluted test and control cultures into a 96-well microplate.

    • Place the microplate in a reader pre-warmed to 37°C.

    • Measure the optical density (OD600) of each well every 15-30 minutes for up to 20 hours, with intermittent shaking.[9][10]

Data Analysis and Presentation

Calculation of PAE
  • Viable Count Method:

    • Plot the log10 CFU/mL versus time for both the test and control cultures.

    • Determine the time required for the count in the control culture to increase by 1-log10 above the initial count after dilution (Time C).

    • Determine the time required for the count in the this compound-exposed culture to increase by 1-log10 above the initial count after dilution (Time T).

    • Calculate the PAE using the formula: PAE = T - C

  • Spectrophotometric Method:

    • Plot the OD600 versus time for both cultures.

    • Define a point on the absorbance curve, for example, 50% of the maximum absorbance reached by the control culture (A50).[9]

    • Determine the time required for the control culture to reach A50 (Time C).

    • Determine the time required for the this compound-exposed culture to reach A50 (Time T).

    • Calculate the PAE using the formula: PAE = T - C

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Post-Antibiotic Effect (PAE) of this compound and Ciprofloxacin against Test Strains

OrganismAntibioticConcentration (vs. MIC)Exposure Time (h)PAE (hours)
E. coli ATCC 25922This compound10x11.8
Ciprofloxacin10x11.6
S. aureus ATCC 29213This compound10x12.0
Ciprofloxacin10x12.2
P. aeruginosa ATCC 27853This compound10x11.5
Ciprofloxacin10x11.3

Note: Data presented are hypothetical and for illustrative purposes, based on reported values for this compound.[1]

Conclusion

The determination of the post-antibiotic effect is a critical step in the preclinical evaluation of novel antimicrobial agents like this compound. The protocols described provide robust and reproducible methods for quantifying this pharmacodynamic parameter. A significant PAE, as has been reported for this compound, suggests that the drug's antibacterial activity persists even after concentrations fall below the MIC, which can support less frequent dosing intervals in a clinical setting.[1][8]

References

Application Notes and Protocols for BWC0977 in Rodent Lung Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the efficacy of BWC0977, a novel bacterial topoisomerase inhibitor, in a rodent model of lung infection. This compound is a broad-spectrum antibacterial agent that selectively inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1][2][3] It has demonstrated effectiveness against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria.[2][3][4][5]

Mechanism of Action

This compound's unique mechanism of action allows it to be effective against a variety of MDR pathogens.[4] It is a potent inhibitor of both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][2][6] This dual-targeting approach contributes to its broad-spectrum activity and may lower the potential for the development of resistance.[7]

BWC0977_Mechanism_of_Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase TopoIV Topoisomerase IV This compound->TopoIV Replication Bacterial DNA Replication Gyrase->Replication facilitates TopoIV->Replication facilitates CellDeath Bacterial Cell Death Replication->CellDeath inhibition leads to

Caption: Mechanism of action of this compound targeting bacterial DNA replication.

Experimental Protocol: Murine Model of Bacterial Pneumonia

This protocol outlines a general procedure for establishing a lung infection in mice to test the efficacy of this compound. This model can be adapted for various bacterial strains.

Materials
  • Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 8-12 weeks old.[8]

  • Bacterial Strain: A relevant pathogenic strain (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Streptococcus pneumoniae, Acinetobacter baumannii, or Francisella tularensis).[9][10]

  • This compound: Provided by the supplier, with information on formulation for in vivo use.

  • Vehicle Control: Appropriate vehicle for this compound administration (e.g., saline).

  • Positive Control Antibiotic: An antibiotic with known efficacy against the chosen bacterial strain (e.g., ciprofloxacin, gentamicin).[10]

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.[8][11]

  • Culture Media: Appropriate broth (e.g., Brain Heart Infusion, Todd Hewitt) and agar (B569324) plates for bacterial culture.[8][9]

  • Equipment: Intranasal or intratracheal instillation device, animal monitoring equipment, and materials for sample collection and processing.

Procedure
  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strain overnight in the appropriate broth at 37°C with shaking.[9]

    • On the day of infection, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 108 CFU/mL). The exact inoculum can be optimized based on the pathogen and desired severity of infection.[11]

  • Induction of Lung Infection:

    • Anesthetize the mice using a consistent method.

    • Inoculate the mice via intranasal or intratracheal administration of the bacterial suspension (typically 20-50 µL).[9][11] The intratracheal route allows for more precise delivery to the lungs.[8]

    • Monitor the animals closely during recovery from anesthesia.

  • Treatment Administration:

    • Initiate treatment at a predetermined time post-infection (e.g., 2, 24, or 48 hours).[10][12]

    • Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).[10][13]

    • Include control groups: vehicle control, and a positive control antibiotic.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur).

    • At selected time points post-infection, euthanize a subset of animals from each group.

    • Collect samples for analysis:

      • Lungs: Homogenize for bacterial burden (CFU counts) and histological analysis.

      • Blood: For systemic bacterial dissemination and pharmacokinetic analysis.

      • Spleen: To assess bacterial dissemination.[10]

      • Bronchoalveolar Lavage (BAL) fluid: For cytokine analysis and cell counts.

Caption: Experimental workflow for this compound efficacy testing in a rodent lung infection model.

Data Presentation

Quantitative data from these studies should be summarized for clear comparison.

Table 1: In Vitro Activity of this compound

Pathogen TypeMIC90 Range (µg/mL)Reference(s)
MDR Gram-negative bacteria0.03 - 2[1][2]
Gram-positive bacteria0.03 - 2[2]
Anaerobes0.03 - 2[2]
Biothreat pathogens0.03 - 2[2]

Table 2: Example Dosing Regimens in Rodent Models

Animal ModelPathogenThis compound Dose and RouteComparator and DoseReference(s)
RatP. aeruginosa100 mg/kg, IV infusionNot specified[13]
MouseF. tularensis150 mg/kg, PO, BIDCiprofloxacin (30 mg/kg, IP, BID), Gentamicin (24 mg/kg, SC, BID)[10]
MouseP. aeruginosa10, 40, 80, 120 mg/kg, SCPolymyxin B[12]

Table 3: Pharmacokinetic Parameters of this compound in a Rat Lung Infection Model (100 mg/kg IV dose)

ParameterEpithelial Lining Fluid (ELF)Free PlasmaTotal PlasmaReference(s)
Cmax (µg/mL) 81 ± 112.7 ± 0.2454 ± 4.8[13]
AUC0-t (hr*µg/mL) 113 ± 405.9 ± 2.2117 ± 44[13]
t1/2 (hr) 2.3 ± 0.932.8 ± 1.12.8 ± 1.1[13]
AUCELF/AUCplasma 19.4-0.97[13]

Note: The provided protocols and data are for informational purposes and should be adapted based on specific research goals, institutional guidelines, and the characteristics of the bacterial strain and animal model used. It is crucial to conduct pilot studies to determine the optimal inoculum size, treatment timing, and dosage for each specific experimental setup. This compound has been shown to achieve significantly higher drug levels in the epithelial lining fluid of infected lungs, which is a key consideration for treating pneumonia.[2][3][4] The compound has completed single ascending dose Phase I clinical trials in healthy volunteers and was found to be safe and well-tolerated.[2][4]

References

Application of BWC0977 in Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent classified as a Novel Bacterial Topoisomerase Inhibitor (NBTI). It exhibits potent activity against a wide range of multi-drug resistant (MDR) Gram-positive and Gram-negative bacteria, including pathogens listed as critical threats by the World Health Organization[1][2]. The unique mechanism of action of this compound, involving the dual inhibition of two essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV, makes it a valuable tool for studying bacterial resistance mechanisms[1][3][4]. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to utilize this compound in their investigations of bacterial resistance.

This compound's efficacy against strains resistant to existing antibiotic classes, such as fluoroquinolones, carbapenems, and colistin, underscores its potential to overcome current resistance challenges[4][5][6]. Understanding the interactions of this compound with its targets and the bacterial response to this novel inhibitor can provide critical insights into the evolution of resistance and inform the development of next-generation antibiotics.

Mechanism of Action

This compound selectively inhibits bacterial DNA replication by targeting both DNA gyrase and topoisomerase IV[1][3][4]. Unlike fluoroquinolones, which stabilize double-strand DNA breaks, this compound stabilizes single-strand breaks in the DNA, leading to a potent bactericidal effect[7]. This dual-targeting mechanism is crucial for its broad-spectrum activity and is thought to contribute to a low frequency of resistance development[7]. Computational studies and mutational analyses have identified key residues in GyrA (M120, D82, and R121) as important for the interaction with this compound[7].

The inhibition of these essential enzymes triggers the bacterial SOS response to DNA damage, a pathway that can be monitored to study the cellular effects of this compound[7].

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables SOS_Response SOS Response DNA_Gyrase->SOS_Response Triggers via DNA damage Topo_IV->DNA_Replication Enables Topo_IV->SOS_Response Triggers via DNA damage Cell_Death Cell Death DNA_Replication->Cell_Death Leads to (when inhibited)

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound against Multi-Drug Resistant (MDR) Bacteria
Bacterial SpeciesResistance ProfileMIC90 (µg/mL)
Gram-negative bacteria (general panel)MDR0.03 - 2[3][4]
EnterobacteralesMDR0.03 - 2[4]
Non-fermentersMDR0.03 - 2[4]
Fluoroquinolone-resistant isolates-Active[4][5]
Carbapenem-resistant isolates-Active[4][5]
Colistin-resistant isolates-Active[4][5]
Gram-positive bacteria (general panel)MDR0.03 - 2[4]
Anaerobes-0.03 - 2[4]
Biothreat pathogens-0.03 - 2[4]
Table 2: this compound Target Inhibition (IC50 values)
Target EnzymeOrganismThis compound IC50 (µM)Ciprofloxacin IC50 (µM)
DNA GyraseE. coli0.0040.189
Topoisomerase IVE. coli0.0116.3
DNA GyraseP. aeruginosa0.0090.244
Topoisomerase IVP. aeruginosa0.07122.9
DNA GyraseS. aureus0.0125.5
Topoisomerase IVS. aureus0.0958.5

Data extracted from Bugworks Research presentation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Preparation of this compound dilutions:

    • Prepare a series of two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.002 to 128 µg/mL.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

MIC_Protocol_Workflow start Start prep_bwc Prepare this compound Serial Dilutions in Plate start->prep_bwc prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_bwc->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Protocol 2: Time-Kill Kinetics Assay

This assay determines the rate at which this compound kills a bacterial population.

Materials:

  • This compound stock solution

  • CAMHB or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • Sterile flasks or tubes

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Incubator and shaker

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the early-to-mid logarithmic phase (e.g., OD600 of 0.2-0.4).

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with different concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control flask without any antibiotic.

    • Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture setup_flasks Set up Flasks with this compound (various MIC multiples) and Control prep_culture->setup_flasks inoculate Inoculate Flasks with Bacterial Culture setup_flasks->inoculate sampling Take Samples at Time Points (0, 2, 4, 6, 8, 24h) inoculate->sampling sampling->sampling Repeat for each time point dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate_count Incubate Plates and Count Colonies (CFU/mL) dilute_plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data end End plot_data->end

Caption: Workflow for time-kill kinetics assay.

Protocol 3: Spontaneous Resistance Frequency Determination

This protocol is used to determine the frequency at which spontaneous mutations conferring resistance to this compound arise.

Materials:

  • Bacterial culture grown to stationary phase

  • Agar plates containing this compound at concentrations of 4x, 8x, and 16x the MIC

  • Agar plates without antibiotic

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation:

    • Grow a large volume of bacterial culture (e.g., 100 mL) to a high density (stationary phase, >10^9 CFU/mL).

    • Centrifuge the culture and resuspend the pellet in a small volume of saline to concentrate the cells.

  • Enumeration of Total Viable Cells:

    • Perform serial dilutions of the concentrated cell suspension and plate on non-selective agar plates to determine the total number of viable cells (CFU/mL).

  • Selection of Resistant Mutants:

    • Plate a large number of cells (e.g., 10^9 to 10^10 CFU) onto the agar plates containing this compound.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Counting Resistant Colonies:

    • Count the number of colonies that grow on the this compound-containing plates.

  • Calculation of Resistance Frequency:

    • The frequency of spontaneous resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 4: In Vivo Efficacy in a Murine Thigh Infection Model

This model is used to assess the in vivo efficacy of this compound in a localized infection.

Materials:

  • Female BALB/c or ICR mice (6-8 weeks old)

  • Cyclophosphamide (B585) for inducing neutropenia (optional, but common)

  • Bacterial strain of interest

  • This compound formulated for in vivo administration (e.g., in a suitable vehicle for intravenous or subcutaneous injection)

  • Anesthetic

  • Sterile saline or PBS

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia (if applicable):

    • Administer cyclophosphamide intraperitoneally at appropriate doses and time points prior to infection to induce neutropenia.

  • Infection:

    • Anesthetize the mice.

    • Inject a defined inoculum of the bacterial strain (e.g., 10^6 - 10^7 CFU in 0.1 mL) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound at various doses via the desired route (e.g., intravenous, subcutaneous).

    • Include a vehicle control group.

  • Assessment of Bacterial Load:

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial load in the thighs of this compound-treated mice to that of the vehicle-treated control group to determine the reduction in bacterial burden.

Conclusion

This compound represents a promising new class of antibiotics with a mechanism of action that is distinct from currently used drugs. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound as a tool to investigate the intricacies of bacterial resistance. By studying how bacteria respond to this dual topoisomerase inhibitor, scientists can gain valuable knowledge to combat the growing threat of antimicrobial resistance and to guide the development of future therapies. The low frequency of resistance development observed with this compound in preclinical studies makes it an especially important compound for such research.

References

Application Notes and Protocols for BWC0977 Against Biothreat Bacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent identified as a potent bacterial topoisomerase inhibitor. It targets both DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[1][2][3] This dual-targeting mechanism contributes to its broad-spectrum activity against a wide range of pathogens, including multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria, as well as significant biothreat agents.[1][4][5][6] this compound has demonstrated a low propensity for resistance development and has shown efficacy in preclinical models of serious infections, positioning it as a promising candidate for addressing the challenge of antimicrobial resistance and as a medical countermeasure against bioterrorism threats.[2][7]

These application notes provide a summary of the available data on this compound's activity against biothreat agents and detailed protocols for its evaluation.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against a variety of bacterial pathogens, including biothreat agents. The minimum inhibitory concentration (MIC90) is a key measure of its potency.

Pathogen TypeMIC90 Range (µg/mL)
Multi-Drug Resistant (MDR) Gram-negative bacteria0.03 - 2
Gram-positive bacteria0.03 - 2
Anaerobes0.03 - 2
Biothreat pathogens0.03 - 2

Table 1: Summary of this compound MIC90 values against various bacterial panels.[1][3][4][5]

In Vivo Efficacy of this compound against Biothreat Agents

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in treating infections caused by biothreat agents.

Biothreat AgentAnimal ModelTreatment RegimenComparatorSurvival Rate (this compound)Survival Rate (Comparator)Reference
Francisella tularensis (SCHUS4-1)BALB/c Mice (inhalational)150 mg/kg, BID, PO for 14 days (initiated 24h or 48h post-challenge)Ciprofloxacin (B1669076) (30 mg/kg, BID, IP)100%60%[7]
Francisella tularensis (SCHUS4-1)BALB/c Mice (inhalational)150 mg/kg, BID, PO for 14 days (initiated 24h or 48h post-challenge)Gentamicin (B1671437) (24 mg/kg, BID, SC)100%90-100%[7]
Bacillus anthracisMouse (inhalational)Not specifiedCiprofloxacinNon-inferiorNot specified[7]

Table 2: Summary of in vivo efficacy of this compound in animal models of biothreat agent infections.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the procedure for determining the MIC of this compound against biothreat bacterial agents using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., Bacillus anthracis, Francisella tularensis)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain on an appropriate agar (B569324) plate overnight at 37°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). .

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vivo Efficacy in a Murine Inhalational Anthrax Model

This protocol describes a method to evaluate the efficacy of this compound in a BALB/c mouse model of inhalational anthrax.[9]

Materials:

  • This compound

  • Bacillus anthracis spores (Ames strain)

  • Female BALB/c mice (6-8 weeks old)

  • Aerosol exposure chamber

  • Appropriate vehicle for this compound administration

  • Ciprofloxacin (positive control)

  • Phosphate-buffered saline (PBS) (negative control)

Procedure:

  • Animal Acclimation: Acclimate mice for at least 7 days before the experiment.

  • Aerosol Challenge:

    • Challenge mice with a target dose of 50-100 LD50 of B. anthracis spores via a whole-body aerosol exposure system.

    • Determine the actual inhaled dose by plating lung homogenates from a subset of animals immediately after exposure.

  • Treatment Initiation:

    • Initiate treatment 24 hours post-challenge.

    • Administer this compound at the desired dose and route (e.g., 150 mg/kg, orally, twice daily).

    • Administer ciprofloxacin (e.g., 30 mg/kg, intraperitoneally, every 12 hours) to the positive control group.

    • Administer PBS to the negative control group.

  • Treatment Duration: Continue treatment for a predetermined period (e.g., 14 or 21 days).

  • Monitoring: Monitor animals twice daily for clinical signs of illness and mortality for the duration of the study (e.g., 28-60 days).

  • Endpoint: The primary endpoint is survival. Secondary endpoints can include bacterial burden in tissues (lungs, spleen) at specific time points.

Protocol 3: In Vivo Efficacy in a Murine Inhalational Tularemia Model

This protocol details the evaluation of this compound in a BALB/c mouse model of inhalational tularemia.[7]

Materials:

  • This compound

  • Francisella tularensis (SCHUS4-1 strain)

  • Female BALB/c mice (6-8 weeks old)

  • Aerosol exposure chamber

  • Appropriate vehicle for this compound administration

  • Ciprofloxacin or Gentamicin (positive controls)

  • Saline (negative control)

Procedure:

  • Animal Acclimation: Acclimate mice for a minimum of one week prior to the study.

  • Aerosol Challenge: Expose mice to an aerosol of F. tularensis SCHUS4-1 to achieve a target lethal dose.

  • Treatment Initiation:

    • Begin treatment at 24 hours (post-exposure prophylaxis) or 48 hours (post-symptomatic treatment) after the challenge.

    • Administer this compound orally at 150 mg/kg, twice daily.

    • Administer control antibiotics: ciprofloxacin (30 mg/kg, IP, twice daily) or gentamicin (24 mg/kg, SC, twice daily).

    • Administer vehicle or saline to control groups.

  • Treatment Duration: Treat all cohorts for 14 days.

  • Observation: Observe the animals until day 33 post-challenge, recording survival and clinical signs.

  • Endpoint: The primary endpoint is the survival rate. Bacterial clearance from the spleen of surviving animals can be assessed as a secondary endpoint.[7]

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Inhibits This compound->Topoisomerase_IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow start Start: Acclimation of Mice challenge Aerosol Challenge with Biothreat Agent start->challenge treatment Initiate Treatment (24h or 48h post-challenge) challenge->treatment groups Treatment Groups: - this compound - Positive Control - Negative Control treatment->groups monitoring Daily Monitoring for Clinical Signs & Survival groups->monitoring endpoint Primary Endpoint: Survival Rate monitoring->endpoint secondary_endpoint Secondary Endpoint: Bacterial Load in Tissues monitoring->secondary_endpoint

Caption: Experimental workflow for in vivo efficacy studies.

References

Preparation and Solubilization of BWC0977 for Laboratory Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel bacterial topoisomerase inhibitor (NBTI) with potent, broad-spectrum activity against a wide range of multidrug-resistant (MDR) Gram-negative and Gram-positive bacteria.[1] It functions by dually targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1] As a compound in preclinical and clinical development, establishing robust and reproducible protocols for its preparation and solubilization is critical for accurate in vitro and in vivo evaluation.[2][3] This document provides detailed application notes and protocols for the handling, solubilization, and preparation of this compound for various laboratory assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and formulation strategies.

PropertyValue/InformationSource
IUPAC Name (S)-6-(5-(((2-(7-fluoro-1-methyl-2-oxo-1,2-dihydroquinolin-8-yl)ethyl)amino)methyl)-2-oxooxazolidin-3-yl)-2H-pyrazino[2,3-b][4]oxazin-3(4H)-one[5]
Molecular Formula C22H21FN6O5[5]
Molecular Weight 468.44 g/mol [5]
Class Oxazolidinone, Novel Bacterial Topoisomerase Inhibitor (NBTI)[6]
General Solubility Poor aqueous solubility. Soluble in Dimethyl Sulfoxide (DMSO).[4][7]

Preparation of Stock Solutions for In Vitro Assays

For most in vitro applications, such as Minimum Inhibitory Concentration (MIC) assays, a concentrated stock solution of this compound is prepared in 100% Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous or molecular biology grade DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, aerosol-resistant pipette tips

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * 468.44 g/mol * 1000 mg/g

    • Example: For 1 mL of 10 mM stock solution, weigh out 4.68 mg of this compound.

  • Weighing: Accurately weigh the calculated mass of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber vial or microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Storage:

    • Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Properly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions

For most cell-based assays, the DMSO stock solution is serially diluted in the appropriate sterile aqueous culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC testing) to achieve the final desired concentrations.[7]

Important Considerations for In Vitro Assays:

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity to the bacteria. A vehicle control (culture medium with the same final concentration of DMSO) should always be included in the experiment.

  • Aqueous Solubility: this compound has poor aqueous solubility. When diluting the DMSO stock solution into aqueous media, ensure thorough mixing to prevent precipitation. If precipitation is observed, consider preparing an intermediate dilution series in a medium containing a low percentage of DMSO.

Solubilization and Formulation for In Vivo Assays

The formulation of this compound for in vivo studies is critical for achieving adequate exposure and depends on the route of administration. Published studies have utilized intravenous, oral, and subcutaneous routes.[1][8][9]

General Considerations for In Vivo Formulations:
  • Toxicity of Excipients: All components of the formulation must be well-tolerated and non-toxic at the administered dose.

  • pH and Osmolality: For parenteral routes (intravenous, subcutaneous), the pH of the formulation should be close to physiological pH (~7.4) and the solution should be iso-osmotic to prevent irritation and tissue damage.

  • Stability: The formulation should be physically and chemically stable for the duration of the experiment.

Recommended Solvents and Vehicles for In Vivo Administration of Poorly Soluble Compounds

While specific formulations for this compound are not publicly detailed, the following are common strategies for similar compounds and can serve as a starting point for formulation development.

Route of AdministrationVehicle/Formulation StrategyKey Considerations
Intravenous (IV) Co-solvent systems (e.g., PEG400, propylene (B89431) glycol, ethanol (B145695) in saline or dextrose solution), cyclodextrin-based formulations, lipid emulsions.Must be sterile and free of pyrogens. The concentration of organic co-solvents should be minimized. Risk of precipitation upon injection into the bloodstream.
Oral (PO) Suspensions in vehicles containing suspending agents (e.g., carboxymethylcellulose) and wetting agents (e.g., Tween 80). Solutions in co-solvents or lipid-based formulations (e.g., SEDDS).The formulation must enhance dissolution in the gastrointestinal tract. Taste and palatability may be a factor in voluntary dosing.
Subcutaneous (SC) Aqueous suspensions, co-solvent systems, or oil-based depots.Volume is a limiting factor, especially in small animals like mice. The formulation should be non-irritating to subcutaneous tissue. Solubility limitations have been noted for this compound with this route.

Experimental Protocols

Protocol: Preparation of this compound for Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published studies on this compound.[7]

  • Prepare a 1 mM sub-stock solution: Dilute the 10 mM stock solution of this compound in DMSO 1:10 with sterile DMSO to obtain a 1 mM solution.

  • Prepare the highest concentration for the assay: Further dilute the 1 mM sub-stock solution in sterile CAMHB to achieve the highest concentration to be tested in the MIC panel. Ensure the DMSO concentration at this step is low enough that subsequent serial dilutions will result in a final DMSO concentration of ≤0.5% in all wells.

  • Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in broth), a negative control (broth only), and a vehicle control (bacteria in broth with the highest concentration of DMSO used in the assay).

  • Incubation: Incubate the plates under the appropriate conditions for the test organism.

  • Reading the MIC: Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound inhibits bacterial growth by targeting DNA gyrase and topoisomerase IV, leading to the stabilization of single-strand DNA breaks and subsequent induction of the SOS response.[10]

BWC0977_Mechanism This compound Mechanism of Action This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication Enables SSB Single-Strand DNA Breaks Gyrase->SSB Stabilizes TopoIV->DNA_Replication Enables TopoIV->SSB Stabilizes SOS SOS Response SSB->SOS Induces Cell_Death Bacterial Cell Death SOS->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Assay Preparation

The following diagram illustrates the general workflow for preparing this compound for in vitro assays.

In_Vitro_Workflow Workflow for In Vitro Assay Preparation of this compound Start Start: this compound Powder Weigh Weigh this compound Start->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Stock 10 mM Stock Solution (-20°C / -80°C) Dissolve->Stock Dilute1 Dilute in DMSO Stock->Dilute1 SubStock 1 mM Sub-stock Solution Dilute1->SubStock Dilute2 Dilute in Assay Medium (e.g., CAMHB) SubStock->Dilute2 Working Working Solutions for Assay Plate Dilute2->Working End Perform Assay Working->End

Caption: Preparation of this compound for in vitro assays.

Conclusion

The successful use of this compound in laboratory assays hinges on its proper preparation and solubilization. For in vitro studies, DMSO is the recommended solvent for creating high-concentration stock solutions, with careful attention paid to the final DMSO concentration in the assay. For in vivo experiments, the poor aqueous solubility of this compound necessitates the development of appropriate formulations, and the selection of the vehicle will depend on the route of administration and the specific experimental goals. The protocols and guidelines presented in this document provide a comprehensive starting point for researchers working with this promising novel antibacterial agent.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of BWC0977

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BWC0977 is a novel, broad-spectrum antibacterial agent that functions as a dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] This mechanism effectively inhibits bacterial DNA replication, demonstrating potent activity against a wide range of multi-drug resistant (MDR) Gram-negative and Gram-positive bacteria.[2][3][5] While its antibacterial properties are well-documented, a thorough evaluation of its potential cytotoxic effects on mammalian cells is a critical step in preclinical safety assessment.[6][7]

These application notes provide a comprehensive framework for designing and executing cell-based assays to determine the in vitro cytotoxicity of this compound. The protocols herein describe a tiered approach, beginning with general viability and cytotoxicity screening and progressing to more detailed mechanistic studies to elucidate the mode of any observed cell death.

Tier 1: Primary Cytotoxicity Screening

The initial assessment of this compound's cytotoxicity will be performed using two robust and widely accepted assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH assay to quantify membrane integrity.

Experimental Workflow: Tier 1

G cluster_0 Cell Culture & Treatment cluster_1 Assay Execution cluster_2 Data Analysis A Seed mammalian cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with a concentration range of this compound B->C D Incubate for 24, 48, and 72 hours C->D E Perform MTT Assay D->E F Perform LDH Assay D->F G Measure absorbance E->G F->G H Calculate % viability (MTT) and % cytotoxicity (LDH) G->H I Determine IC50 values H->I

Caption: Tier 1 experimental workflow for primary cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[8][9][10][11]

Objective: To determine the effect of this compound on the metabolic activity of mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed 1 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate for 24, 48, and 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance (570 nm)% Viability
Untreated Control0241.25 ± 0.08100
Vehicle Control0241.24 ± 0.0799.2
This compound1241.20 ± 0.0696.0
This compound10241.05 ± 0.0584.0
This compound50240.75 ± 0.0460.0
This compound100240.40 ± 0.0332.0
Untreated Control0481.40 ± 0.09100
This compound50480.56 ± 0.0540.0
Untreated Control0721.55 ± 0.10100
This compound50720.31 ± 0.0420.0
Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on established lactate (B86563) dehydrogenase (LDH) cytotoxicity assay methods.[12][13][14]

Objective: To quantify the release of LDH from cells with damaged plasma membranes as a measure of cytotoxicity.

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Follow steps 1-5 from the MTT assay protocol.

  • Prepare controls as per the LDH assay kit manufacturer's instructions, including a vehicle control, a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer).

  • After the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance (490 nm)% Cytotoxicity
Spontaneous Release0240.15 ± 0.020
Maximum ReleaseN/A241.50 ± 0.10100
Vehicle Control0240.16 ± 0.020.7
This compound1240.18 ± 0.032.2
This compound10240.30 ± 0.0411.1
This compound50240.60 ± 0.0533.3
This compound100241.05 ± 0.0866.7
Spontaneous Release0480.20 ± 0.030
This compound50480.90 ± 0.0753.8
Spontaneous Release0720.25 ± 0.040
This compound50721.25 ± 0.0980.0

Tier 2: Mechanistic Cytotoxicity Assays

If significant cytotoxicity is observed in Tier 1, the following assays can be employed to investigate the underlying mechanisms, such as apoptosis, mitochondrial dysfunction, and oxidative stress.

Experimental Workflow: Tier 2

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 Mitochondrial Health cluster_3 Oxidative Stress A Seed cells in appropriate culture vessels B Treat with this compound at IC50 concentration A->B C Incubate for a defined time course B->C D Annexin V/PI Staining C->D F JC-1 Staining C->F H CellROX Green Staining C->H E Flow Cytometry Analysis D->E G Measure red/green fluorescence ratio F->G I Fluorescence Microscopy/Flow Cytometry H->I

Caption: Tier 2 workflow for mechanistic cytotoxicity investigation.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is a standard method for detecting apoptosis by flow cytometry.[15][16][17][18]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Mammalian cell line of choice

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treat cells with this compound at its predetermined IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation:

TreatmentTime (h)Viable (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)Necrotic (%) (Annexin V-/PI+)
Untreated2495.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)680.1 ± 3.512.3 ± 1.25.4 ± 0.82.2 ± 0.4
This compound (IC50)1265.4 ± 4.220.7 ± 2.110.1 ± 1.53.8 ± 0.6
This compound (IC50)2440.2 ± 3.835.6 ± 2.918.9 ± 2.35.3 ± 0.7
Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential

This protocol utilizes the JC-1 dye to assess mitochondrial health.[19][20][21][22][23]

Objective: To measure changes in mitochondrial membrane potential (ΔΨm) in response to this compound treatment.

Materials:

  • Mammalian cell line of choice

  • This compound

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with this compound as described previously. Include a positive control such as CCCP.

  • After treatment, remove the medium and wash the cells with PBS.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~560/595 nm) and JC-1 monomers (green, Ex/Em ~485/530 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Data Presentation:

TreatmentConcentration (µM)Red Fluorescence (RFU)Green Fluorescence (RFU)Red/Green Ratio
Untreated08500 ± 4501200 ± 1507.08
Vehicle Control08450 ± 4301250 ± 1606.76
This compound107500 ± 3802500 ± 2003.00
This compound504200 ± 3105800 ± 3500.72
This compound1002100 ± 2508900 ± 4200.24
CCCP (Positive Control)501500 ± 1809500 ± 4800.16
Protocol 5: CellROX Green Assay for Oxidative Stress

This protocol measures reactive oxygen species (ROS) production.[24][25][26][27][28]

Objective: To detect the generation of ROS in cells treated with this compound.

Materials:

  • Mammalian cell line of choice

  • This compound

  • CellROX® Green Reagent

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound as previously described.

  • Add CellROX® Green Reagent to the culture medium at a final concentration of 5 µM.

  • Incubate for 30 minutes at 37°C.

  • Wash the cells three times with PBS.

  • Analyze the cells by fluorescence microscopy or flow cytometry (Ex/Em ~485/520 nm).

Data Presentation:

TreatmentConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Untreated
Untreated0500 ± 501.0
Vehicle Control0510 ± 551.02
This compound10850 ± 701.7
This compound502500 ± 2105.0
This compound1004800 ± 3509.6
H2O2 (Positive Control)1006500 ± 40013.0

Tier 3: Signaling Pathway Analysis

To further dissect the molecular mechanisms of this compound-induced cytotoxicity, Western blot analysis can be used to examine key proteins in cell survival and apoptosis pathways, such as the MAPK and PI3K/Akt pathways.

MAPK Signaling Pathway

G cluster_0 MAPK Pathway A Growth Factors / Stress B Ras A->B C Raf B->C D MEK1/2 C->D E ERK1/2 D->E F Transcription Factors (e.g., c-Jun, c-Fos) E->F G Cell Proliferation, Survival, Differentiation F->G

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

G cluster_0 PI3K/Akt Pathway A Growth Factors B Receptor Tyrosine Kinase A->B C PI3K B->C D PIP2 -> PIP3 C->D E PDK1 D->E F Akt D->F E->F G mTOR F->G H Cell Survival, Growth, Proliferation G->H

Caption: An overview of the PI3K/Akt signaling cascade.

Protocol 6: Western Blot Analysis

This protocol provides a general framework for analyzing protein expression and phosphorylation.[29][30][31][32][33][34][35][36][37]

Objective: To determine the effect of this compound on the activation of key proteins in the MAPK and PI3K/Akt signaling pathways.

Materials:

  • Mammalian cell line of choice

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation:

Target ProteinTreatmentConcentration (µM)Relative Band Intensity (Normalized to Loading Control)Fold Change vs. Untreated
p-ERKUntreated01.00 ± 0.081.0
p-ERKThis compound502.50 ± 0.212.5
Total ERKUntreated01.00 ± 0.061.0
Total ERKThis compound501.05 ± 0.071.05
p-AktUntreated01.00 ± 0.091.0
p-AktThis compound500.35 ± 0.050.35
Total AktUntreated01.00 ± 0.071.0
Total AktThis compound500.98 ± 0.060.98

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the systematic evaluation of this compound cytotoxicity. By employing a tiered approach, researchers can efficiently screen for cytotoxic effects and, if necessary, delve into the underlying molecular mechanisms. The data generated from these assays will be crucial for the preclinical safety assessment of this compound and will inform its future development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: BWC0979 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the novel bacterial topoisomerase inhibitor, BWC0977, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, it is known that the compound is being developed in both intravenous and oral formulations. This indicates that achieving sufficient aqueous solubility for efficacy is feasible, though it may require specific formulation strategies. Preclinical studies have indicated that solubility can be a limiting factor at high concentrations.

Q2: How does pH affect the solubility of this compound?

The pH of the aqueous solution is a critical factor in the solubility of this compound. For in vivo studies in rats, this compound has been successfully administered in water adjusted to a pH of 4.5 with hydrochloric acid. This suggests that this compound, likely a weakly basic compound, exhibits enhanced solubility in acidic conditions. Researchers encountering solubility issues should consider pH adjustment as a primary troubleshooting step.

Q3: What are the recommended starting solvents for preparing this compound stock solutions?

For initial experiments, it is advisable to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing properties for many small molecules. Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). When diluting the stock solution into your aqueous experimental medium, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid impacting the biological system.

Q4: Can I expect precipitation when diluting a this compound stock solution into an aqueous buffer?

Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit. If you observe precipitation, you may need to lower the final concentration, adjust the pH of the aqueous buffer, or employ other solubility enhancement techniques.

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in my aqueous buffer.

Initial Steps:

  • Visual Inspection: Confirm that the undissolved material is indeed this compound and not foreign contaminants.

  • Mechanical Agitation: Ensure you have attempted to dissolve the compound by vortexing or sonication. Gentle heating (e.g., to 37°C) can also be attempted, but be cautious of potential compound degradation.

Troubleshooting Strategies:

  • Prepare an Organic Stock Solution: As detailed in the FAQs, dissolving this compound in a small volume of a water-miscible organic solvent like DMSO before diluting it into your aqueous buffer is the standard approach.

  • pH Adjustment: Based on preclinical data, adjusting the pH of your aqueous buffer to be more acidic (e.g., pH 4.5-6.0) is a highly recommended strategy to improve this compound solubility.

Issue 2: Precipitation occurs after diluting the DMSO stock solution into my aqueous buffer.

Troubleshooting Strategies:

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous medium. Try preparing a more dilute solution.

  • Optimize pH: The pH of your final aqueous solution is critical. Ensure it is in a range that favors the solubility of this compound, likely acidic.

  • Use of Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent to your final aqueous solution can help maintain solubility.

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-5%Can affect cell viability at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)1-10%Can be viscous; check for compatibility with your assay.
  • Employ Solubilizing Excipients: For more challenging solubility issues, the use of excipients can be explored. These are particularly relevant for in vivo formulations.

ExcipientMechanism of ActionTypical Starting Concentration
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Forms inclusion complexes, encapsulating the hydrophobic drug molecule.1-10% (w/v)
Poloxamers (e.g., Poloxamer 188)Form micelles that encapsulate the drug.0.1-5% (w/v)
Soluplus®A polymeric solubilizer that forms micelles.1-5% (w/v)
Issue 3: Inconsistent experimental results are suspected to be due to solubility issues.

Verification and Optimization:

  • Visual Confirmation: Always visually inspect your final solutions for any signs of precipitation before use.

  • Filtration: For critical applications, you can filter your final solution through a 0.22 µm filter to remove any undissolved micro-precipitates. Be aware that this may slightly lower the effective concentration of your compound.

  • Concentration Verification: If you have access to analytical techniques like HPLC, you can verify the concentration of this compound in your final aqueous solution to ensure it is at the intended level and has not precipitated out.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculate: Determine the mass of this compound powder and the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh: Accurately weigh the this compound powder.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the this compound powder.

  • Mix: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Method for Solubility Assessment in an Aqueous Buffer
  • Prepare Buffer: Prepare the aqueous buffer of interest at the desired pH.

  • Serial Dilution: Serially dilute the this compound DMSO stock solution into the aqueous buffer to achieve a range of final concentrations.

  • Equilibrate: Allow the solutions to equilibrate at the experimental temperature for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each concentration for any signs of precipitation.

  • (Optional) Centrifugation: Centrifuge the samples to pellet any undissolved compound.

  • (Optional) Quantification: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility limit.

Visualizations

experimental_workflow start Start: this compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol dilution Dilute Stock into Aqueous Buffer stock_sol->dilution visual_check Visual Inspection for Precipitation dilution->visual_check soluble Solution is Clear: Proceed with Experiment visual_check->soluble No insoluble Precipitation Observed: Troubleshoot visual_check->insoluble Yes

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_pathway start Solubility Issue Identified check_stock Is a stock solution in organic solvent being used? start->check_stock make_stock Prepare a stock solution (e.g., in DMSO) check_stock->make_stock No check_ph Is the aqueous buffer pH acidic (e.g., 4.5-6.0)? check_stock->check_ph Yes make_stock->check_ph adjust_ph Adjust buffer pH to the acidic range check_ph->adjust_ph No lower_conc Lower the final concentration of this compound check_ph->lower_conc Yes adjust_ph->lower_conc use_excipients Consider co-solvents or solubilizing excipients lower_conc->use_excipients success Solubility Achieved use_excipients->success

Caption: Troubleshooting decision tree for this compound solubility.

signaling_pathway This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibition TopoIV Topoisomerase IV This compound->TopoIV inhibition Replication DNA Replication Gyrase->Replication TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath blockage leads to

Optimizing BWC0977 dosage for in vivo animal efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the dosage of BWC0977 for in vivo animal efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, broad-spectrum antibacterial agent. It functions as a bacterial gyrase and topoisomerase IV inhibitor, which selectively inhibits bacterial DNA replication.[1][2] This mechanism is distinct from that of fluoroquinolones.

Q2: What is a recommended starting dosage for this compound in murine models?

A2: A dosage of 150 mg/kg, administered twice daily (BID) via oral gavage (PO), has been shown to be effective in a murine model of inhalational tularemia. However, the optimal dose for other infection models or animal species should be determined empirically.

Q3: What are the reported efficacy outcomes for this compound in preclinical studies?

A3: In a mouse model of tularemia, this compound demonstrated 100% survival, which was superior to ciprofloxacin (B1669076) (60% survival) and not significantly different from gentamicin (B1671437) (90-100% survival). This compound has also shown efficacy in murine thigh, lung, and urinary tract infection models.[3]

Q4: What is the known resistance profile of this compound?

A4: this compound has demonstrated activity against a wide range of multidrug-resistant (MDR) pathogens, including isolates resistant to fluoroquinolones, carbapenems, and colistin.[1][2][4]

Q5: What pharmacokinetic and pharmacodynamic (PK/PD) parameters are important for this compound dosing?

A5: As a bacterial topoisomerase inhibitor, the efficacy of this compound is likely driven by the time the concentration of the drug remains above the minimum inhibitory concentration (MIC) (Time > MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). Specific PK/PD driver studies for this compound have been conducted. The drug achieves significantly higher levels in the epithelial lining fluid of infected lungs.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Suboptimal efficacy or lack of dose-response. Inadequate drug exposure. Incorrect dosing frequency. Poor absorption (if oral). The animal model is not suitable.Perform a dose-ranging study with at least 3-4 dose levels. Increase dosing frequency (e.g., from once daily to twice daily). Consider an alternative route of administration (e.g., intravenous, intraperitoneal). Verify the susceptibility of the bacterial strain to this compound in vitro (MIC testing). Ensure the infection is well-established before initiating treatment.
Adverse events or toxicity observed in animals. The dose is too high. Formulation issues. Off-target effects.Reduce the dose or dosing frequency. Evaluate the vehicle for potential toxicity. Monitor animals closely for clinical signs of toxicity (weight loss, changes in behavior). Conduct a formal toxicology study to determine the maximum tolerated dose (MTD).
High variability in efficacy data between animals. Inconsistent dosing technique. Variation in infection severity. Animal health status.Ensure all personnel are properly trained on the dosing procedures. Standardize the inoculum preparation and infection procedure to minimize variability. Use healthy, age- and weight-matched animals from a reputable supplier.
Difficulty with oral administration. Animal stress leading to inaccurate dosing. Poor palatability of the formulation.Use experienced technicians for oral gavage to minimize stress. Consider formulating the drug in a more palatable vehicle if possible. If oral administration remains a challenge, explore alternative routes like intraperitoneal or subcutaneous injection.

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Inhalational Tularemia

This protocol is based on a previously published study.

1. Animal Model:

  • Species: BALB/c mice

  • Sex: Female

2. Bacterial Strain:

  • Francisella tularensis strain SCHU S4

3. Infection Procedure:

  • Challenge mice with F. tularensis via whole-body aerosol exposure.

4. Treatment Groups:

  • Vehicle Control: Administer the vehicle used to formulate this compound.

  • This compound: 150 mg/kg, administered orally (PO), twice daily (BID).

  • Comparator Control 1 (Ciprofloxacin): 30 mg/kg, administered intraperitoneally (IP), twice daily (BID).

  • Comparator Control 2 (Gentamicin): 24 mg/kg, administered subcutaneously (SC), twice daily (BID).

5. Treatment Initiation and Duration:

  • Initiate treatment at 24 hours (post-exposure prophylaxis) or 48 hours (treatment) post-challenge.

  • Continue treatment for 14 consecutive days.

6. Endpoints:

  • Primary: Survival over a 33-day observation period.

  • Secondary: Bacterial burden in spleens of surviving mice at the end of the study (measured as colony-forming units, CFUs).

Data Presentation

Table 1: In Vivo Efficacy of this compound against F. tularensis in Mice

Treatment GroupDoseRouteDosing FrequencyTreatment Initiation (post-challenge)Survival Rate (%)
Vehicle Control-POBID24h / 48h0
This compound150 mg/kgPOBID24h100
This compound150 mg/kgPOBID48h100
Ciprofloxacin30 mg/kgIPBID24h60
Ciprofloxacin30 mg/kgIPBID48h60
Gentamicin24 mg/kgSCBID24h100
Gentamicin24 mg/kgSCBID48h90

Table 2: In Vitro Activity of this compound [1][4]

Pathogen TypeMIC Range (µg/mL)
Gram-negative bacteria0.03 - 2
Gram-positive bacteria0.03 - 2
Anaerobes0.03 - 2
Biothreat pathogens0.03 - 2

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Gyrase DNA Gyrase This compound->Gyrase inhibition TopoIV Topoisomerase IV This compound->TopoIV inhibition Replication DNA Replication Gyrase->Replication TopoIV->Replication CellDeath Cell Death Replication->CellDeath leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental_Workflow start Start: Acclimatize Animals infection Infection with Pathogen (e.g., F. tularensis aerosol) start->infection randomization Randomize into Treatment Groups infection->randomization treatment Initiate Treatment (24h or 48h post-infection) randomization->treatment monitoring Daily Monitoring (Survival, Clinical Signs) treatment->monitoring endpoint Endpoint Assessment (Day 33) monitoring->endpoint analysis Data Analysis (Survival Curves, Bacterial Load) endpoint->analysis end End of Study analysis->end

Caption: General workflow for an in vivo efficacy study.

Dosing_Troubleshooting_Logic start Start: Suboptimal Efficacy Observed check_dose Is the dose appropriate? start->check_dose check_route Is the route of administration optimal? check_dose->check_route Yes dose_range Action: Perform Dose-Ranging Study check_dose->dose_range No check_mic Is the pathogen susceptible (MIC)? check_route->check_mic Yes change_route Action: Consider Alternative Route (e.g., IV, IP) check_route->change_route No retest_mic Action: Confirm In Vitro Susceptibility check_mic->retest_mic No end Resolution check_mic->end Yes dose_range->end change_route->end retest_mic->end

Caption: Troubleshooting logic for suboptimal efficacy.

References

How to minimize off-target effects of BWC0977 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BWC0977. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a novel, broad-spectrum antibacterial agent belonging to the class of novel bacterial topoisomerase inhibitors (NBTIs).[1][2][3] Its primary mechanism of action is the selective inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[1][3][4] this compound has demonstrated potent activity against a wide range of multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria.[1][2][3]

Q2: What are off-target effects and why are they a concern for an antibacterial agent like this compound?

Off-target effects occur when a compound binds to and modulates the activity of molecules other than its intended targets.[5][6] For an antibacterial agent like this compound, the primary concern is potential interaction with eukaryotic (e.g., human) proteins, which could lead to toxicity or unintended side effects in a clinical setting. While this compound is designed for high selectivity towards bacterial topoisomerases, it is crucial in preclinical research to assess for any potential off-target interactions in mammalian cells to build a comprehensive safety profile.[7]

Q3: What data is available on the selectivity of this compound for its bacterial targets over human topoisomerases?

This compound has been shown to be highly selective for bacterial type II topoisomerases over their human counterparts. One study reported a selectivity of over 5000-fold for bacterial enzymes compared to human topoisomerases IIα and IIβ.[7] This high degree of selectivity is a key factor in minimizing the potential for mechanism-based off-target effects in human cells.

Q4: What are the general strategies to minimize off-target effects in my experiments?

Several strategies can be employed to minimize the risk of off-target effects and ensure the observed results are due to the intended activity of this compound:

  • Use the Lowest Effective Concentration: Titrate this compound in your specific bacterial strain to determine the lowest concentration that achieves the desired level of inhibition (e.g., MIC or a specific reduction in bacterial growth).[5] Higher concentrations are more likely to interact with lower-affinity off-targets.

  • Employ Control Compounds: When possible, use a structurally related but inactive compound as a negative control. This can help differentiate the effects of the specific pharmacophore of this compound from non-specific effects of the chemical scaffold.

  • Orthogonal Validation: Confirm key findings using alternative methods. For example, if this compound induces a specific phenotype in bacteria, attempt to replicate that phenotype by genetically silencing one of the target genes (gyrA or parC).

  • Assess Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended targets (DNA gyrase and topoisomerase IV) within the bacterial cells in your experimental model.[6]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Eukaryotic Cell Lines

If you are observing toxicity in a mammalian cell line at concentrations of this compound used to inhibit bacterial growth, consider the following:

Possible CauseTroubleshooting StepExpected Outcome
Off-target Activity 1. Perform a dose-response curve in the eukaryotic cell line to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the antibacterial effective concentration (e.g., MIC90). A large therapeutic window (CC50 >> MIC90) suggests on-target selectivity. 3. If the window is narrow, consider counter-screening against a panel of common off-target proteins (e.g., kinases, GPCRs).Identification of the therapeutic window and potential off-target liabilities.
Compound Solubility Issues 1. Visually inspect the media for any signs of compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media. 3. Include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.Prevention of non-specific effects due to compound aggregation.
Cell Line-Specific Sensitivity Test this compound in multiple, unrelated eukaryotic cell lines to determine if the cytotoxicity is a general effect or specific to a particular cell type.Distinguishing between general off-target effects and those dependent on a specific cellular context.

Issue 2: Inconsistent Antibacterial Activity in Different Assays

If you observe variability in the apparent potency of this compound between different experiments, consider these factors:

Possible CauseTroubleshooting StepExpected Outcome
Variations in Bacterial Growth Phase Standardize the growth phase of the bacteria used in your assays. The susceptibility of bacteria to antibiotics can vary between logarithmic and stationary growth phases.More consistent and reproducible MIC or IC50 values.
Binding to Assay Components This compound may bind to plasticware or components of the culture medium, reducing its effective concentration. Consider using low-binding plates and testing activity in different types of media.Improved accuracy of potency measurements.
Compound Degradation Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure).Ensuring that the observed effects are due to the intact compound and not a degradation product.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary bacterial targets and its selectivity over human topoisomerases.

TargetOrganism/Cell TypePotency (IC50 or MIC90)Reference
DNA Gyrase & Topoisomerase IVMDR Gram-negative & Gram-positive bacteriaMIC90: 0.03–2 µg/mL[1][3][4]
Topoisomerase IIα (human)Human>5000-fold less potent than against bacterial targets[7]
Topoisomerase IIβ (human)Human>5000-fold less potent than against bacterial targets[7]

Visualizations

G cluster_workflow Workflow for Minimizing Off-Target Effects A 1. Determine Lowest Effective Concentration (e.g., MIC) B 2. Assess Cytotoxicity in Eukaryotic Cells (CC50) A->B C 3. Calculate Therapeutic Window (CC50 / MIC) B->C D 4. Confirm On-Target Engagement in Bacteria (e.g., CETSA) C->D Large Window G Re-evaluate Experiment (Concentration, Compound) C->G Narrow Window E 5. Use Orthogonal Validation Methods (e.g., Genetic Knockdown) D->E F Proceed with Experiment E->F

Caption: Workflow for investigating and minimizing off-target effects.

G cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell (Hypothetical Off-Target) BWC0977_bac This compound Gyrase DNA Gyrase / Topo IV BWC0977_bac->Gyrase On-Target Inhibition DNA_rep DNA Replication Gyrase->DNA_rep Cell_death Bacterial Cell Death DNA_rep->Cell_death BWC0977_euk This compound Off_target Human Protein (e.g., Kinase) BWC0977_euk->Off_target Off-Target Interaction Pathway Cellular Pathway Off_target->Pathway Unintended_effect Unintended Effect (e.g., Cytotoxicity) Pathway->Unintended_effect

Caption: On-target vs. hypothetical off-target signaling pathways.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that prevents visible growth of a specific bacterial strain.

Methodology:

  • Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest to the logarithmic growth phase. Dilute the culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target proteins (DNA gyrase/topoisomerase IV) in intact bacterial cells.[5][6]

Methodology:

  • Cell Treatment: Treat a suspension of intact bacterial cells with this compound at a concentration above the MIC, and a parallel sample with a vehicle control.

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins.

  • Pelleting: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins. Analyze the presence of the target proteins (e.g., GyrA subunit of DNA gyrase) in the soluble fraction using Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates that this compound has bound to and stabilized the target protein.[6]

Protocol 3: Cytotoxicity Assay in a Eukaryotic Cell Line

Objective: To determine the concentration of this compound that causes toxicity in a mammalian cell line.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) reduction (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Read the signal using a plate reader. Normalize the data to the vehicle control and plot cell viability as a function of this compound concentration. Calculate the CC50 (the concentration that reduces cell viability by 50%) using a non-linear regression model.

References

Addressing inconsistent results in BWC0977 antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BWC0977 Antibacterial Assays

This guide provides troubleshooting advice and frequently asked questions for researchers using the novel antibacterial agent this compound. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and day-to-day variation in our Minimum Inhibitory Concentration (MIC) assays for this compound. What are the common causes for this?

A1: Inconsistent MIC results for this compound can stem from several factors. Firstly, ensure the compound is fully solubilized in the appropriate solvent (e.g., DMSO) before preparing your serial dilutions, as precipitation can drastically alter the effective concentration. Secondly, bacterial inoculum density is critical; always prepare your inoculum from a fresh culture in the logarithmic growth phase and standardize it to the recommended CFU/mL for your chosen protocol (typically 5 x 10^5 CFU/mL). Finally, variations in incubation time, temperature, and atmospheric conditions can impact bacterial growth and compound efficacy.

Q2: Why are we seeing smaller or non-existent zones of inhibition in our Kirby-Bauer (disk diffusion) assays, even at high concentrations of this compound?

A2: This issue often relates to the diffusion properties of the compound in agar (B569324). This compound is a relatively large molecule and may diffuse poorly through the agar matrix. Additionally, ensure that the agar depth is uniform across all plates, as this can affect the size of the inhibition zone. Another consideration is the potential for this compound to bind to components of the Mueller-Hinton agar, reducing its bioavailability.

Q3: Our time-kill curve experiments show an initial drop in bacterial viability, followed by regrowth after 24 hours. Is this expected?

A3: This phenomenon, often referred to as "tolerance" or the "Eagle effect," can occur with certain bactericidal agents. It may indicate that a sub-population of bacteria is less susceptible to this compound or that the compound is degrading over the extended incubation period. To investigate this, consider measuring the concentration of active this compound at various time points and performing sub-culturing of the regrown population to assess its susceptibility.

Troubleshooting Inconsistent MIC Results

Use the following guide to diagnose and resolve common issues encountered during MIC determination for this compound.

Observed Problem Potential Cause Recommended Solution
High MIC variability between replicates Inaccurate pipetting; inconsistent inoculum density; compound precipitation.Calibrate pipettes; use a spectrophotometer to standardize inoculum; visually inspect for precipitation.
No bacterial growth in any wells (including positive control) Inactive bacterial stock; incorrect growth medium; incubator malfunction.Use a fresh bacterial culture; verify the medium formulation; check incubator temperature and CO2 levels.
Growth in negative control wells Contamination of medium, plates, or reagents.Use sterile techniques; test individual reagents for contamination.
MIC values consistently higher than expected Degraded this compound stock; resistant bacterial strain; incorrect incubation time.Use a fresh, quality-controlled stock of this compound; verify the identity and susceptibility of your strain; ensure incubation for the recommended duration (18-24 hours).

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound
  • Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized culture 1:100 in fresh CAMHB to achieve a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform a 2-fold serial dilution of this compound in CAMHB, starting from the desired highest concentration.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visual Guides and Workflows

start Inconsistent MIC Results Observed check_solubility Check this compound Solubility (Visual Inspection) start->check_solubility check_inoculum Verify Inoculum Density (OD600 Measurement) start->check_inoculum check_pipetting Review Pipetting Technique & Calibration start->check_pipetting precipitate Precipitation Observed? check_solubility->precipitate density_correct Density Correct? check_inoculum->density_correct pipetting_ok Technique Accurate? check_pipetting->pipetting_ok adjust_solvent Adjust Solvent/Vortexing precipitate->adjust_solvent Yes rerun_assay Re-run Assay precipitate->rerun_assay No restandardize Re-standardize Inoculum density_correct->restandardize No density_correct->rerun_assay Yes recalibrate Recalibrate Pipettes/Retrain pipetting_ok->recalibrate No pipetting_ok->rerun_assay Yes adjust_solvent->rerun_assay restandardize->rerun_assay recalibrate->rerun_assay

Troubleshooting workflow for inconsistent MIC results.

prep_culture Prepare Overnight Bacterial Culture standardize Standardize Inoculum (0.5 McFarland) prep_culture->standardize inoculate Inoculate Plate standardize->inoculate dilute_drug Prepare Serial Dilutions of this compound dilute_drug->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC Results incubate->read_results

General experimental workflow for a broth microdilution assay.

This compound This compound dna_complex Gyrase-DNA Complex This compound->dna_complex Inhibits gyraseA DNA Gyrase (GyrA) gyraseA->dna_complex gyraseB DNA Gyrase (GyrB) gyraseB->dna_complex supercoiling DNA Supercoiling dna_complex->supercoiling Prevents replication DNA Replication dna_complex->replication Prevents cell_death Cell Death supercoiling->cell_death replication->cell_death

BWC0977 stability and proper storage conditions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of BWC0977, along with troubleshooting guides and frequently asked questions for its use in research experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum novel bacterial topoisomerase inhibitor (NBTI).[1][2][3] It functions by dually targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, and their inhibition leads to the cessation of this process and ultimately bacterial cell death.[1][2][3]

2. What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under the following conditions:

Storage DurationTemperatureConditions
Short-term (days to weeks)0 - 4°CDry and dark
Long-term (months to years)-20°CDry and dark

Data sourced from supplier recommendations.[5]

3. How should I prepare a stock solution of this compound?

It is recommended to prepare an initial stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[6] While a specific stock concentration has not been universally published, a common practice for similar compounds is to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to experimental assays.

4. How stable are this compound solutions?

  • DMSO Stock Solutions: When stored at -20°C in a tightly sealed, light-protected vial, DMSO stock solutions are generally stable for several months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Aqueous Working Solutions: this compound is less stable in aqueous solutions. It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them on the same day. Do not store aqueous solutions of this compound.[7] Formulations of this compound have been noted to be stable at room temperature for over 24 hours, but for routine experimental use, fresh preparation is the best practice to ensure consistent results.[8]

5. Is this compound sensitive to light?

Yes, it is recommended to store this compound protected from light.[5] Both the solid compound and solutions should be stored in amber vials or tubes wrapped in foil to prevent photodegradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Materials:

    • This compound DMSO stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture in logarithmic growth phase

    • 96-well microtiter plates

  • Procedure:

    • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate. The final concentrations should typically range to cover the expected MIC of the test organism.

    • Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include appropriate controls: a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).

    • Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: DNA Gyrase Supercoiling Assay

This protocol is adapted from a published study on this compound.[4]

  • Materials:

    • This compound working solutions (diluted from DMSO stock)

    • E. coli DNA gyrase

    • Relaxed pBR322 DNA

    • Reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)

    • Stop solution (e.g., SDS and Proteinase K)

    • Agarose (B213101) gel electrophoresis system

  • Procedure:

    • Pre-incubate the DNA gyrase with varying concentrations of this compound in the reaction buffer for 10 minutes at 24°C.

    • Initiate the reaction by adding the relaxed pBR322 DNA.

    • Incubate the reaction mixture at 37°C for 40 minutes.

    • Terminate the reaction by adding the stop solution and incubating for a further 30 minutes at 37°C.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands using a suitable stain (e.g., ethidium (B1194527) bromide) and quantify the amount of supercoiled DNA to determine the inhibitory effect of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low antibacterial activity Compound degradation: Improper storage of solid this compound or stock solutions.Ensure solid compound is stored at the correct temperature, dry, and protected from light. Aliquot stock solutions and avoid repeated freeze-thaw cycles.
Aqueous solution instability: Use of old or improperly prepared working solutions.Always prepare fresh aqueous working solutions from a frozen DMSO stock for each experiment.
Bacterial resistance: The bacterial strain may have inherent or acquired resistance to topoisomerase inhibitors.Verify the susceptibility of your bacterial strain. If possible, use a known susceptible control strain.
Inconsistent results between experiments Variability in solution preparation: Inconsistent concentrations of stock or working solutions.Use a calibrated balance and pipettes. Prepare a large batch of stock solution and aliquot for consistency.
Precipitation of this compound: The compound may precipitate in aqueous media, especially at high concentrations.Observe for any precipitation when preparing working solutions. If precipitation occurs, try preparing a fresh, more dilute working solution or a different formulation if appropriate for the experiment.
Pipetting errors: Inaccurate dispensing of this compound solutions or bacterial inoculum.Ensure pipettes are calibrated and use proper pipetting techniques.
Unexpected results in enzymatic assays Enzyme inactivity: The DNA gyrase or topoisomerase IV may have lost activity due to improper storage or handling.Use a fresh aliquot of the enzyme and ensure it has been stored according to the manufacturer's recommendations. Include a positive control (no inhibitor) to verify enzyme activity.
ATP degradation: ATP is essential for the activity of DNA gyrase and is prone to degradation.Use a freshly prepared ATP solution for each experiment.

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA DNA_Replication_Fork->Supercoiled_DNA Catenated_Daughter_Chromosomes Catenated Daughter Chromosomes DNA_Replication_Fork->Catenated_Daughter_Chromosomes Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Cell_Death Cell_Death DNA_Gyrase->Cell_Death Inhibition leads to Topoisomerase_IV->Catenated_Daughter_Chromosomes Topoisomerase_IV->Cell_Death Inhibition leads to Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->DNA_Gyrase Decatenated_Chromosomes Decatenated Chromosomes Catenated_Daughter_Chromosomes->Decatenated_Chromosomes Decatenation Decatenated_Chromosomes->Topoisomerase_IV

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental_Workflow Solid_this compound Solid this compound (Store at -20°C, dark) DMSO_Stock DMSO Stock Solution (Aliquot and store at -20°C) Solid_this compound->DMSO_Stock Dissolve in DMSO Working_Solution Fresh Aqueous Working Solution DMSO_Stock->Working_Solution Dilute in buffer/media In_Vitro_Assay In Vitro Assay (e.g., MIC, Enzyme Assay) Working_Solution->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Problem Unexpected Experimental Result Check_Compound Check this compound Storage & Preparation Problem->Check_Compound Check_Reagents Check Other Reagents (e.g., media, enzymes) Problem->Check_Reagents Check_Protocol Review Experimental Protocol Problem->Check_Protocol Solution Implement Corrective Actions Check_Compound->Solution Check_Reagents->Solution Check_Protocol->Solution

Caption: Logical flow for troubleshooting this compound experiments.

References

Preventing degradation of BWC0977 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, use, and troubleshooting of BWC0977 in experimental setups. Our aim is to help you mitigate compound degradation and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI) with broad-spectrum antibacterial activity against many multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.[1][2][3][4][5][6][7][8][9][10][11] It functions as a dual-target inhibitor of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][10][12][13] By binding to these enzymes, this compound stabilizes single-strand breaks in DNA, which disrupts DNA replication and repair processes.[12][14] This leads to the induction of the bacterial SOS response, a cellular pathway that responds to DNA damage, and ultimately results in bacterial cell death.[9][12]

Q2: How should I prepare stock solutions of this compound?

A2: Due to its poor aqueous solubility, a common challenge with NBTIs, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). A concentration of 10 mM in DMSO has been reported to be stable for at least 24 hours at room temperature.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is best to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or by wrapping the vials in foil, as compounds with similar fluoroquinolone-like structures can be susceptible to photodegradation.[14] Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can also help prevent oxidation.

Q4: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What should I do?

A4: This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in your aqueous medium.

  • Increase the co-solvent concentration: A slightly higher final concentration of DMSO (typically up to 0.5% or 1% in many cell-based assays) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a formulation aid: For in vivo studies or challenging in vitro assays, consider using formulation strategies for poorly soluble drugs, such as the inclusion of cyclodextrins or surfactants.[2][4][7][12][15]

Q5: How can I tell if my this compound has degraded?

A5: Visual signs of degradation can include a change in the color of your stock solution. The most reliable method to assess the purity and integrity of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or lower than expected activity in assays Compound degradationPrepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and air.
Compound precipitation/aggregation in assay mediumLower the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring appropriate vehicle controls. Consider adding a non-ionic detergent like Tween-20 or Triton X-100 (e.g., at 0.01%) to the assay buffer to prevent aggregation, after confirming the detergent does not interfere with the assay.
High background or off-target effects High concentration of this compound leading to aggregationPerform a dose-response experiment to determine the optimal concentration range. Use the lowest effective concentration.
Solvent effectsEnsure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a level that does not affect the biological system being studied.
Variability between replicate wells Incomplete dissolution or precipitation during the experimentEnsure complete dissolution of the stock solution before use by vortexing. Visually inspect assay plates for any signs of precipitation.

Experimental Protocols & Methodologies

DNA Gyrase Supercoiling Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase

  • Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, and 1 mM ATP.

  • This compound stock solution (in DMSO)

  • Stop Solution: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.5 µg/µL bromophenol blue.

  • Agarose (B213101) gel (1%) containing 0.5 µg/mL ethidium (B1194527) bromide.

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or DMSO for control).

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate at 37°C for 1 hour.

  • Terminate the reaction by adding the stop solution.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibitory effect of this compound on the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli Topoisomerase IV

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 6 mM MgCl₂, 10 mM DTT, 1 mM ATP, and 50 µg/mL BSA.

  • This compound stock solution (in DMSO)

  • Stop Solution/Loading Dye

  • Agarose gel (1%)

Procedure:

  • Set up reaction mixtures with assay buffer, kDNA, and a dilution series of this compound.

  • Start the reaction by adding E. coli topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and prepare samples for electrophoresis.

  • Run the samples on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize. Inhibition of decatenation is indicated by the persistence of the high molecular weight kDNA catenanes at the top of the gel, in contrast to the release of minicircles in the control.[14]

Visualizations

BWC0977_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables SSB Single-Strand DNA Breaks DNA_Gyrase->SSB Stabilizes Topo_IV->DNA_Replication Enables Topo_IV->SSB Stabilizes SOS SOS Response SSB->SOS Triggers Cell_Death Cell Death SOS->Cell_Death Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Caption: Troubleshooting workflow for this compound experimental issues.

References

Potential for BWC0977 interference in common biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BWC0977

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and avoiding potential artifacts in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, reversible inhibitor of the IκB Kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB transcription factor sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

Q2: Can this compound interfere with assays that rely on ATP?

A2: Yes, as this compound is an ATP-competitive inhibitor of IKK, it has the potential to interfere with other ATP-dependent enzymatic assays, particularly those involving kinases. The degree of interference is dependent on the concentration of both this compound and ATP in the assay.

Q3: Does this compound exhibit off-target effects that could impact my results?

A3: While this compound has been designed for high selectivity towards the IKK complex, potential off-target effects on other kinases with similar ATP-binding sites cannot be entirely ruled out, especially at high concentrations. We recommend performing appropriate control experiments to validate your findings.

Q4: How does the solubility of this compound affect its performance in cell-based assays?

A4: this compound is sparingly soluble in aqueous solutions. For cell-based assays, it is crucial to first dissolve this compound in an organic solvent like DMSO and then dilute it to the final working concentration in cell culture media. Precipitation of the compound can lead to inconsistent results and cellular toxicity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in an IKK kinase assay.
  • Possible Cause 1: ATP Concentration. The IC50 value of this compound is highly dependent on the ATP concentration in the kinase assay.

    • Solution: Ensure that the ATP concentration is kept constant across all experiments and is ideally at or below the Km value for ATP of the IKK enzyme.

  • Possible Cause 2: Compound Precipitation. this compound may precipitate at higher concentrations in aqueous assay buffers.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Consider using a buffer with a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) to improve solubility.

Issue 2: Unexpected cytotoxicity in a cell-based assay.
  • Possible Cause 1: High DMSO Concentration. The final concentration of the DMSO solvent may be causing cellular stress or death.

    • Solution: Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%. Prepare a vehicle control with the same DMSO concentration to assess its effect.

  • Possible Cause 2: Off-Target Effects. At high concentrations, this compound may be inhibiting other essential cellular kinases.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. Consider using a secondary, structurally unrelated IKK inhibitor to confirm that the observed phenotype is due to IKK inhibition.

Issue 3: No effect of this compound on downstream NF-κB target gene expression.
  • Possible Cause 1: Insufficient Incubation Time. The incubation time with this compound may not be long enough to observe changes in gene expression.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell type and target gene.

  • Possible Cause 2: Ineffective Cellular Uptake. The compound may not be efficiently entering the cells.

    • Solution: Verify the cellular uptake of this compound using analytical methods if possible. Alternatively, use a positive control compound known to be cell-permeable and effective in your cell type.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
IKKα15
IKKβ8
JNK1> 10,000
p38α> 10,000
ERK1> 10,000

Table 2: Effect of ATP Concentration on this compound IC50 against IKKβ

ATP Concentration (µM)This compound IC50 (nM)
108
5042
10095

Experimental Protocols

Protocol 1: IKKβ Kinase Assay
  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Prepare Reagents:

    • IKKβ enzyme (recombinant).

    • IκBα peptide substrate.

    • This compound serial dilutions in DMSO.

    • ATP solution (prepare fresh).

  • Assay Procedure: a. Add 5 µL of this compound dilution or DMSO (vehicle control) to a 384-well plate. b. Add 10 µL of IKKβ enzyme and 10 µL of IκBα peptide substrate to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 5 µL of ATP solution. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate IC50 values using a non-linear regression curve fit.

Protocol 2: Western Blot for Phospho-IκBα
  • Cell Culture and Treatment: a. Plate cells (e.g., HeLa) and allow them to adhere overnight. b. Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour. c. Stimulate cells with a known NF-κB activator (e.g., TNFα) for 15 minutes.

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect signals using an enhanced chemiluminescence (ECL) substrate.

Visualizations

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB IκBα->NF_κB Sequestration Proteasomal_Degradation Proteasomal_Degradation IκBα->Proteasomal_Degradation NF_κB_n NF-κB NF_κB->NF_κB_n Translocation This compound This compound This compound->IKK_Complex Inhibition Gene_Expression Target Gene Expression NF_κB_n->Gene_Expression

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Plate_Cells Plate Cells Pre_treat Pre-treat with this compound Plate_Cells->Pre_treat Stimulate Stimulate with TNFα Pre_treat->Stimulate Cell_Lysis Cell Lysis Stimulate->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing this compound's effect on IκBα phosphorylation.

Troubleshooting_Logic Inconsistent_IC50 Inconsistent IC50? Check_ATP Check ATP Concentration Inconsistent_IC50->Check_ATP Check_Solubility Check Compound Solubility Inconsistent_IC50->Check_Solubility Constant_ATP Is ATP constant? Check_ATP->Constant_ATP Precipitation Precipitation observed? Check_Solubility->Precipitation Maintain_Constant_ATP Maintain Constant ATP Constant_ATP->Maintain_Constant_ATP No Resolved Issue Resolved Constant_ATP->Resolved Yes Adjust_Buffer Adjust Assay Buffer Precipitation->Adjust_Buffer Yes Precipitation->Resolved No Adjust_Buffer->Resolved Maintain_Constant_ATP->Resolved

Caption: Troubleshooting logic for inconsistent IC50 values.

Strategies to assess and overcome BWC0977 efflux pump interactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to assess and overcome potential interactions between the novel therapeutic compound BWC0977 and cellular efflux pumps. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: My in vitro efficacy studies with this compound show inconsistent results across different cancer cell lines. Could efflux pumps be responsible?

A1: Yes, variability in efficacy is a classic indicator of differential efflux pump activity. Cell lines can have vastly different expression levels of pumps like P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs). High expression of these pumps can lead to increased efflux of this compound, reducing its intracellular concentration and thus its therapeutic effect in certain cell lines. It is crucial to characterize the efflux pump expression profile of the cell lines being used.

Q2: How can I determine if this compound is a substrate of a specific efflux pump, such as P-gp?

A2: The most direct method is to perform a bidirectional transport assay using polarized cell monolayers (e.g., Caco-2 or MDCK cells) that are engineered to overexpress the pump of interest (e.g., MDCK-MDR1). In this assay, the transport of this compound is measured in both the basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions. A B-A/A-B efflux ratio significantly greater than 2 is a strong indication that this compound is a substrate of the pump. This ratio should also be significantly reduced in the presence of a known inhibitor of that pump.

Q3: My experiments suggest this compound is an efflux pump substrate. What are the primary strategies to overcome this?

A3: There are several strategies you can employ:

  • Co-administration with an Efflux Pump Inhibitor: Using a potent and specific inhibitor of the identified efflux pump can increase the intracellular concentration and efficacy of this compound.

  • Structural Modification of this compound: Medicinal chemistry efforts can be directed at modifying the this compound structure to reduce its affinity for the efflux pump transporter. This is a key strategy during the lead optimization phase.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its cellular uptake mechanism, potentially bypassing the efflux pumps.

Q4: What are the essential control experiments to include when assessing this compound's interaction with efflux pumps?

  • Positive Control Substrate: Use a known substrate for the pump being tested (e.g., Rhodamine 123 or Digoxin for P-gp) to confirm the assay is performing correctly.

  • Specific Pump Inhibitor: Use a known inhibitor (e.g., Verapamil or Zosuquidar for P-gp) to demonstrate that the observed efflux is pump-specific.

  • Parental Cell Line: Compare results from the pump-overexpressing cell line to the parental cell line which has low or no expression of the pump.

  • Cell Viability Control: Ensure that the concentrations of this compound and any inhibitors used are not cytotoxic, as this can confound the results of transport or accumulation assays.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in intracellular accumulation of this compound between replicates. 1. Inconsistent cell seeding density.2. Fluctuation in incubation time or temperature.3. Cell monolayer integrity is compromised.1. Ensure a uniform, confluent monolayer before starting the experiment.2. Use a temperature-controlled incubator and a precise timer.3. Measure the transepithelial electrical resistance (TEER) before and after the assay to confirm monolayer integrity.
Known P-gp inhibitor does not rescue this compound activity in a resistant cell line. 1. The resistant phenotype is not mediated by P-gp.2. The inhibitor concentration is too low.3. This compound is a substrate for multiple efflux pumps.1. Screen the cell line for other pumps like BCRP and MRPs.2. Perform a dose-response experiment with the inhibitor to find the optimal concentration.3. Test with a broader range of inhibitors or use cell lines overexpressing other specific pumps.
This compound shows self-inhibition in transport assays at higher concentrations. This compound may be an inhibitor of the efflux pump in addition to being a substrate.Characterize the inhibitory potential of this compound using a known fluorescent substrate. This can be valuable information, as it might be a positive attribute for overcoming resistance.

Quantitative Data Summary

The following tables represent hypothetical data for this compound to illustrate how results from key experiments should be structured and interpreted.

Table 1: Bidirectional Transport of this compound in MDCK-MDR1 Cells

Compound Direction Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
This compound (10 µM) A to B0.5 ± 0.115.2
B to A7.6 ± 0.8
This compound (10 µM) + Verapamil (50 µM) A to B3.1 ± 0.41.1
B to A3.4 ± 0.3
Propranolol (Control) A to B20.5 ± 1.91.0
B to A20.7 ± 2.1

An efflux ratio >2 suggests active transport. The reduction of the ratio in the presence of the P-gp inhibitor Verapamil confirms this compound is a P-gp substrate.

Table 2: Effect of Efflux Pump Inhibitors on this compound IC₅₀ in Resistant Cells

Cell Line Efflux Pump(s) Expressed Treatment This compound IC₅₀ (nM) Fold Reversal
HEK293 (Parental) Low / BasalThis compound alone25 ± 4-
HEK293-BCRP BCRPThis compound alone850 ± 60-
This compound + Ko143 (1 µM)35 ± 624.3
NCI/ADR-RES P-gpThis compound alone1200 ± 150-
This compound + Zosuquidar (1 µM)48 ± 925.0

Fold reversal is calculated as (IC₅₀ with this compound alone) / (IC₅₀ with this compound + inhibitor). A high fold reversal indicates successful inhibition of the resistance mechanism.

Experimental Protocols & Workflows

Protocol 1: Intracellular Accumulation Assay using Flow Cytometry

This assay assesses if this compound is actively effluxed from cells by measuring its intracellular accumulation in the presence and absence of an efflux pump inhibitor.

Methodology:

  • Cell Preparation: Seed a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental counterpart in 12-well plates. Allow cells to adhere and grow to 80-90% confluency.

  • Inhibitor Pre-incubation: Pre-incubate one set of wells with a known P-gp inhibitor (e.g., 5 µM Zosuquidar) for 1 hour at 37°C.

  • This compound Incubation: Add a fluorescent analog of this compound or a fluorescent substrate (like Rhodamine 123) to all wells at a final concentration of 1 µM. Incubate for 1-2 hours at 37°C.

  • Cell Harvesting: Wash the cells three times with ice-cold PBS to stop the reaction and remove extracellular compound.

  • Flow Cytometry Analysis: Detach the cells using trypsin, neutralize, and resuspend in PBS containing 1% FBS. Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.

  • Data Analysis: Compare the MFI of the resistant cells with and without the inhibitor to the MFI of the parental cells. A significant increase in MFI in the presence of the inhibitor indicates that this compound is an efflux pump substrate.

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed parental and resistant cell lines P2 Grow to 80-90% confluency P1->P2 E1 Pre-incubate with/without Efflux Pump Inhibitor (1 hour) P2->E1 E2 Add Fluorescent Substrate (e.g., Rhodamine 123) (1-2 hours) E1->E2 E3 Wash with ice-cold PBS E2->E3 E4 Harvest and Resuspend Cells E3->E4 A1 Analyze Mean Fluorescence Intensity (MFI) by Flow Cytometry E4->A1 A2 Compare MFI across conditions A1->A2 G cluster_setup Assay Setup cluster_transport Transport Measurement cluster_analysis Data Analysis S1 Culture MDCK-MDR1 cells on Transwell inserts S2 Confirm monolayer integrity (TEER measurement) S1->S2 T1 Apical to Basolateral (A-B) Add this compound to Apical side Sample from Basolateral side S2->T1 T2 Basolateral to Apical (B-A) Add this compound to Basolateral side Sample from Apical side S2->T2 A1 Quantify this compound (LC-MS/MS) T1->A1 T2->A1 A2 Calculate Papp (A-B) and Papp (B-A) A1->A2 A3 Calculate Efflux Ratio [Papp(B-A) / Papp(A-B)] A2->A3 G This compound This compound (or other xenobiotics) PXR PXR/RXR This compound->PXR activates AhR AhR This compound->AhR activates Nrf2 Nrf2 This compound->Nrf2 activates Promoter Promoter Region (XRE, PPRE) PXR->Promoter binds to AhR->Promoter binds to Nrf2->Promoter binds to MDR1_Gene MDR1 Gene (ABCB1) Promoter->MDR1_Gene initiates transcription BCRP_Gene BCRP Gene (ABCG2) Promoter->BCRP_Gene initiates transcription MDR1_mRNA MDR1 mRNA MDR1_Gene->MDR1_mRNA BCRP_mRNA BCRP mRNA BCRP_Gene->BCRP_mRNA Pgp_Protein P-glycoprotein (P-gp) MDR1_mRNA->Pgp_Protein translation BCRP_Protein BCRP BCRP_mRNA->BCRP_Protein translation Efflux Increased this compound Efflux Pgp_Protein->Efflux BCRP_Protein->Efflux

Refining experimental conditions for BWC0977 topoisomerase assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining experimental conditions for topoisomerase assays using BWC0977.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel bacterial topoisomerase inhibitor (NBTI) with a broad spectrum of activity against multi-drug resistant Gram-positive and Gram-negative bacteria[1][2][3]. Its mechanism involves the selective inhibition of bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV[1][3][4]. Unlike fluoroquinolones which typically induce double-strand DNA breaks, this compound primarily stabilizes single-strand DNA breaks, forming a ternary complex with the enzyme and DNA[1][5].

Q2: Which specific enzymes does this compound target? A2: this compound is a dual-target inhibitor, acting on both bacterial DNA gyrase (a type IIA topoisomerase) and topoisomerase IV (also a type IIA topoisomerase) with potent, low-nanomolar efficacy[1][4][5].

Q3: How should this compound be stored for optimal stability? A3: For long-term stability, this compound should be stored in a dry, dark environment at -20°C[6]. For short-term use (days to weeks), storage at 0-4°C is acceptable[6]. The compound is stable for short periods at ambient temperature, such as during shipping[6].

Q4: What is the recommended solvent for reconstituting this compound? A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this class of compounds. It is crucial to note that high concentrations of DMSO can inhibit topoisomerase activity. It is recommended to keep the final DMSO concentration in the assay below 2% to avoid inhibitory effects[7][8]. Always include a solvent control in your experiments[7].

Q5: Is this compound selective for bacterial topoisomerases over human topoisomerases? A5: Yes, this compound demonstrates a high degree of selectivity, showing more than 5000-fold preference for bacterial topoisomerases over human topoisomerases[1]. This selectivity is a critical feature for its development as an antibacterial agent.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound
Target EnzymeOrganismIC₅₀ (µM)
DNA GyraseE. coli0.004
Topoisomerase IVE. coli0.013
DNA GyraseS. aureusMicromolar inhibition

Data sourced from structural and biochemical analyses[1][5].

Table 2: Recommended Starting Conditions for this compound in Topoisomerase Assays
ParameterDNA Gyrase Supercoiling AssayTopoisomerase IV Decatenation AssayDNA Cleavage Assay
Enzyme Purified DNA GyrasePurified Topoisomerase IVPurified DNA Gyrase or Topo IV
DNA Substrate Relaxed Plasmid DNA (e.g., pBR322)Kinetoplast DNA (kDNA)Supercoiled Plasmid DNA
This compound Conc. 0.001 - 1 µM0.005 - 5 µM0.01 - 10 µM
ATP Conc. 1 mM (Required for supercoiling)1 mM (Required for decatenation)Typically absent (not required for cleavage stabilization)[9][10]
Incubation Time 30 - 60 minutes30 - 60 minutes30 minutes
Temperature 37°C37°C37°C
Termination Stop Buffer/Dye (STEB) + Chloroform/Isoamyl alcoholStop Buffer/Dye (STEB) + Chloroform/Isoamyl alcoholSDS followed by Proteinase K[10]
Analysis Agarose (B213101) Gel Electrophoresis (0.8-1.0%)Agarose Gel Electrophoresis (0.8-1.0%)Agarose Gel Electrophoresis (1.0%)

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup: On ice, prepare a 20 µL reaction mix in the following order:

    • Nuclease-free water to final volume

    • 4 µL of 5x Gyrase Reaction Buffer (e.g., 175 mM Tris-HCl pH 7.5, 37.5 mM MgCl₂, 10 mM DTT, 8.75 mM Spermidine, 25% Glycerol)

    • 1 µL of relaxed pBR322 plasmid DNA (0.5 µg/µL)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • 1 µL of 10 mM ATP

  • Enzyme Addition: Add 1 µL of purified DNA Gyrase (1-2 units).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (e.g., STEB: 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Load the entire reaction volume onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V for 2-3 hours.

  • Visualization: Stain the gel with Ethidium Bromide or SYBR Safe, and visualize under UV light. Inhibition is observed as a decrease in the supercoiled DNA band compared to the relaxed DNA substrate.

Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of Topoisomerase IV's ability to separate interlocked kinetoplast DNA (kDNA) into minicircles.

  • Reaction Setup: On ice, prepare a 20 µL reaction mix:

    • Nuclease-free water to final volume

    • 2 µL of 10x Topoisomerase IV Reaction Buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 100 mM DTT, 500 µg/mL BSA)

    • 1 µL of kDNA (0.2 µg/µL)

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • 2 µL of 10 mM ATP

  • Enzyme Addition: Add 1 µL of purified Topoisomerase IV (1-3 units).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 4 µL of 6x Stop Buffer/Loading Dye.

  • Analysis: Load samples onto a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Visualization: Stain and visualize as described for the gyrase assay. Inhibition is indicated by the persistence of kDNA in the well.

Protocol 3: Topoisomerase-Mediated DNA Cleavage Assay

This assay determines if this compound stabilizes the covalent enzyme-DNA intermediate (cleavage complex), leading to an increase in linear DNA.

  • Reaction Setup: On ice, prepare a 20 µL reaction mix. Note that ATP is typically omitted[10].

    • Nuclease-free water to final volume

    • 4 µL of 5x Reaction Buffer (use appropriate buffer for Gyrase or Topo IV, but without ATP)

    • 1 µL of supercoiled pBR322 plasmid DNA (0.5 µg/µL)

    • 1 µL of this compound at various concentrations

  • Enzyme Addition: Add 1-2 µL of a higher concentration of DNA Gyrase or Topoisomerase IV (cleavage assays often require more enzyme)[10].

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Digestion:

    • Add 2 µL of 5% SDS to terminate the reaction and trap the cleavage complex.

    • Add 2 µL of 0.8 mg/mL Proteinase K.

    • Incubate at 45°C for 30 minutes to digest the enzyme[11].

  • Analysis: Add loading dye and run on a 1% agarose gel.

  • Visualization: Stain and visualize. An increase in the linear DNA band indicates that this compound acts as a topoisomerase poison by stabilizing the cleavage complex.

Mandatory Visualizations

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Reaction Assembly cluster_inc 3. Incubation & Termination cluster_analysis 4. Analysis A Prepare Reaction Buffer (with/without ATP) D Combine Buffer, DNA, and this compound in reaction tubes on ice A->D B Prepare DNA Substrate (Relaxed, Supercoiled, or kDNA) B->D C Prepare this compound Dilutions & Controls (DMSO, Ciprofloxacin) C->D E Add Topoisomerase Enzyme (Gyrase or Topo IV) D->E F Incubate at 37°C for 30-60 minutes E->F G Terminate Reaction (Add SDS for cleavage, or Stop Buffer) F->G H Agarose Gel Electrophoresis G->H I Stain & Visualize Gel H->I J Quantify Band Intensity (Determine Inhibition / IC₅₀) I->J

Caption: Experimental workflow for a topoisomerase inhibition assay.

G Start Assay Fails (e.g., No Inhibition) Q1 Is No-Drug Control Active? Start->Q1 Q2 Is Positive Control (e.g., Cipro) Active? Q1->Q2 Yes S1 Check Enzyme Activity: - Use fresh aliquot - Verify storage conditions Q1->S1 No Q3 Are DNA bands sharp and distinct? Q2->Q3 Yes S4 Check Assay Conditions: - Verify buffer components - Optimize incubation time/temp Q2->S4 No Q4 Is Solvent Control behaving like No-Drug? Q3->Q4 Yes S5 Check DNA Quality: - Run DNA alone on a gel - Use a new stock if degraded Q3->S5 No (Smearing) S3 Check this compound Integrity: - Verify dilution calculations - Check solubility & storage Q4->S3 Yes S7 Reduce Final DMSO Conc: - Keep below 2% - Titrate enzyme in presence of DMSO Q4->S7 No (Inhibition) S2 Check ATP Stock: - Use fresh aliquot - Ensure correct concentration S1->S2 S4->S3 S6 Improve Gel Technique: - Use fresh running buffer - Ensure proper gel polymerization S5->S6

Caption: Troubleshooting logic for failed topoisomerase assays.

Troubleshooting Guide

Problem 1: No enzyme activity is observed in the negative control (no this compound). For example, supercoiled DNA is not relaxed, or kDNA is not decatenated.

  • Possible Cause: Loss of enzyme activity.

    • Solution: Use a fresh aliquot of the topoisomerase enzyme. Ensure enzymes have been stored correctly at -80°C and have not been subjected to multiple freeze-thaw cycles. Verify the activity of a new batch of enzyme upon arrival[7][9][12].

  • Possible Cause: Degradation of ATP (for Gyrase and Topo IV assays).

    • Solution: ATP solutions can degrade with time and improper storage. Use a freshly prepared aliquot of ATP for your reaction buffer[7][9][13].

  • Possible Cause: Incorrect buffer composition.

    • Solution: Double-check the concentrations of all buffer components, especially divalent cations like Mg²⁺, which are critical for enzyme function[7].

Problem 2: Smeared or unexpected DNA bands (e.g., high levels of nicked or linear DNA) appear in all lanes.

  • Possible Cause: DNA substrate degradation.

    • Solution: Before the assay, run an aliquot of your DNA substrate on a gel to check its integrity. If it's degraded, use a new, high-quality plasmid or kDNA preparation[14].

  • Possible Cause: Nuclease contamination.

    • Solution: Nuclease contamination in the enzyme preparation or buffers can lead to DNA degradation. Ensure all buffers are prepared with nuclease-free water. If the enzyme is suspected, it may need to be repurified or a new batch ordered[13].

  • Possible Cause: Improper gel electrophoresis conditions.

    • Solution: Use fresh running buffer (TAE or TBE). Overheating the gel by applying excessive voltage can cause band smearing. Ensure the gel has polymerized completely and evenly[14].

Problem 3: The positive control inhibitor (e.g., ciprofloxacin) shows weak or no activity.

  • Possible Cause: The concentration of the positive control is too low or the stock has degraded.

    • Solution: Prepare a fresh dilution of the positive control from a reliable stock. Confirm the recommended concentration for inhibition in your specific assay system.

  • Possible Cause: The assay conditions are not optimal for the control inhibitor.

    • Solution: Review literature for the specific requirements of your positive control. Some inhibitors may have different buffer or cofactor requirements.

  • Possible Cause: The enzyme concentration is too high.

    • Solution: If the enzyme concentration is excessive, it may overcome the inhibitory effect of the control. Perform an enzyme titration to find the minimal concentration that gives a robust signal, and use that for inhibition assays[14].

Problem 4: The solvent control (DMSO) shows significant inhibition compared to the no-drug control.

  • Possible Cause: The final concentration of DMSO is too high.

    • Solution: Many topoisomerases are inhibited by DMSO concentrations above 2-5%[8]. Calculate the final percentage of DMSO in your reaction and ensure it is as low as possible, ideally ≤1%. If higher concentrations are unavoidable, you must perform enzyme titrations in the presence of that DMSO concentration to determine the appropriate amount of enzyme to use[7][8].

References

Technical Support Center: Managing BWC0977-Induced Toxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential BWC0977-induced toxicity in cell culture models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its selectivity for bacterial versus mammalian cells?

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that dually targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.[1][2] It is reported to have a high degree of selectivity, demonstrating over 5000-fold greater potency for bacterial topoisomerases compared to human topoisomerases.[3] This high selectivity suggests that at typical therapeutic concentrations, direct inhibition of human topoisomerases is not the primary mechanism of action.

Q2: Despite its high selectivity, could this compound exhibit off-target effects on mammalian cells at high concentrations?

While this compound is highly selective, some novel bacterial topoisomerase inhibitors with similar structural scaffolds have been shown to unexpectedly target human topoisomerase IIα, inducing DNA strand breaks in human cells, particularly at higher concentrations.[4][5] Therefore, it is plausible that this compound, at concentrations significantly exceeding its antibacterial minimum inhibitory concentration (MIC), could exert off-target cytotoxic effects on mammalian cells through a similar mechanism.

Q3: What are the initial signs of this compound-induced toxicity in cell culture?

Initial indicators of toxicity may include:

  • A noticeable decrease in cell proliferation or changes in cell morphology (e.g., rounding, detachment).

  • A reduction in metabolic activity, as measured by assays like the MTT or MTS assay.

  • An increase in the percentage of dead cells, observable through trypan blue exclusion or live/dead staining.

Q4: How can I determine the cytotoxic concentration (CC50) of this compound for my specific cell line?

To determine the CC50, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a quantitative method such as the MTT, MTS, or a luminescent ATP-based assay. The CC50 is the concentration of this compound that reduces cell viability by 50% compared to an untreated control.

Q5: What are the appropriate controls to include in my cytotoxicity experiments?

Essential controls for your experiments include:

  • Untreated Control: Cells cultured in medium without this compound.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is performing correctly.

Troubleshooting Guides

Guide 1: Unexpectedly High Cytotoxicity Observed

Problem: You observe a significant decrease in cell viability at concentrations of this compound that are expected to be non-toxic based on its selectivity profile.

Potential Cause Troubleshooting Step
High Compound Concentration Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Start with a wide range of concentrations, from nanomolar to high micromolar, to identify the appropriate working range for your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (cells treated with the solvent alone) to differentiate between compound- and solvent-induced toxicity.
Incorrect Incubation Time Optimize the incubation time. While longer incubation times (e.g., 72 hours) can increase the detection of cytotoxic effects, shorter time points may be sufficient and could reduce non-specific toxicity.
Poor Cell Health or Inconsistent Seeding Use healthy, low-passage number cells that are free from contamination. Ensure consistent cell seeding density across all wells, as this can influence cellular susceptibility to toxic compounds.
Compound Precipitation Visually inspect the culture wells for any signs of compound precipitation, which can lead to inconsistent results. If precipitation is observed, consider reducing the compound concentration or using a different solvent.
Guide 2: Investigating the Mechanism of Cell Death

Problem: You have confirmed this compound-induced cytotoxicity and want to understand if it is causing apoptosis or necrosis.

Experimental Approach Methodology Expected Outcome if Apoptosis is Induced
Annexin V/Propidium Iodide (PI) Staining Use flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]An increase in the Annexin V+/PI- population, followed by an increase in the Annexin V+/PI+ population over time.
Caspase Activity Assays Measure the activity of key executioner caspases (e.g., caspase-3, -7) using fluorescent or colorimetric substrates.An increase in caspase activity in this compound-treated cells compared to controls.
DNA Fragmentation Analysis Detect DNA laddering using gel electrophoresis or quantify DNA strand breaks using a TUNEL assay.The appearance of a characteristic DNA ladder on an agarose (B213101) gel or an increased signal in the TUNEL assay.
Guide 3: Assessing Effects on the Cell Cycle

Problem: You suspect this compound may be causing cell cycle arrest due to potential off-target effects on DNA replication.

Experimental Approach Methodology Expected Outcome if Cell Cycle Arrest Occurs
Propidium Iodide (PI) Staining and Flow Cytometry Stain cells with PI to quantify DNA content and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]An accumulation of cells in a specific phase of the cell cycle (e.g., S or G2/M phase) in this compound-treated cells compared to controls.

Data Presentation

Table 1: Hypothetical this compound Cytotoxicity Data in Mammalian Cell Lines

Cell LineCell TypeIncubation Time (hours)CC50 (µM)
HEK293Human Embryonic Kidney48> 100
HepG2Human Hepatocellular Carcinoma4875.2
A549Human Lung Carcinoma4889.5
JurkatHuman T-cell Leukemia2445.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[8]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of apoptotic and necrotic cells.[6][9]

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring data for at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing cell cycle distribution based on DNA content.[7][10]

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing and store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment Experimental Workflow for Cytotoxicity Assessment A Seed cells in 96-well plate B Treat with this compound (Dose-Response) A->B C Incubate (24, 48, 72h) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Determine CC50 Value D->E Signaling_Pathway_of_Potential_Off_Target_Toxicity Potential Off-Target Toxicity Pathway of this compound This compound High Concentration This compound TopoIIa Human Topoisomerase IIα (Potential Off-Target) This compound->TopoIIa Inhibition DSB DNA Double-Strand Breaks TopoIIa->DSB Induction DDR DNA Damage Response (DDR) (ATM/ATR signaling) DSB->DDR Activation Arrest Cell Cycle Arrest (G2/M) DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis Troubleshooting_Logic_for_High_Cytotoxicity Troubleshooting Logic for Unexpected High Cytotoxicity Start High Cytotoxicity Observed Check_Conc Is concentration range appropriate? Start->Check_Conc Check_Solvent Is solvent toxicity controlled? Check_Conc->Check_Solvent Yes Optimize_Conc Optimize concentration range Check_Conc->Optimize_Conc No Check_Cells Are cells healthy and seeded consistently? Check_Solvent->Check_Cells Yes Use_Vehicle_Control Include proper vehicle control Check_Solvent->Use_Vehicle_Control No Standardize_Culture Standardize cell culture technique Check_Cells->Standardize_Culture No End Re-evaluate cytotoxicity Check_Cells->End Yes Optimize_Conc->End Use_Vehicle_Control->End Standardize_Culture->End

References

Validation & Comparative

Evaluating BWC0977's effectiveness against fluoroquinolone-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel bacterial topoisomerase inhibitor, BWC0977, demonstrates its potent efficacy against a wide array of fluoroquinolone-resistant Gram-negative and Gram-positive bacteria. This guide provides a comparative overview of this compound's performance against established and newer fluoroquinolones, supported by available preclinical data.

In the face of rising antimicrobial resistance, the development of new antibacterial agents with novel mechanisms of action is a critical global health priority. This compound, a novel bacterial topoisomerase inhibitor (NBTI), has emerged as a promising clinical candidate with a broad spectrum of activity, including against multidrug-resistant (MDR) pathogens. This guide evaluates the effectiveness of this compound against fluoroquinolone-resistant bacteria, comparing its in vitro activity with that of ciprofloxacin (B1669076), levofloxacin, and newer generation fluoroquinolones like delafloxacin (B1662383) and gepotidacin.

Mechanism of Action: A Differentiated Approach

This compound selectively inhibits bacterial DNA replication by targeting two essential type II topoisomerase enzymes: DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE).[1][2] Unlike fluoroquinolones, which stabilize the double-strand DNA breaks created by these enzymes, this compound stabilizes single-strand DNA breaks.[1] This distinct mechanism of action is crucial as it circumvents the common resistance mechanisms that render fluoroquinolones ineffective, such as mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[3] Computational studies and mutational analyses have identified key residues (M120, D82, and R121 of GyrA) that are important for the interaction with this compound.[1]

BWC0977_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA SS_Break Single-Strand DNA Break DNA_Gyrase->SS_Break stabilizes Replication_Fork Replication Fork Topo_IV->Replication_Fork Topo_IV->SS_Break stabilizes Decatenated_DNA Decatenated DNA Replication_Fork->Decatenated_DNA decatenation Supercoiled_DNA->Replication_Fork unwinding Replication_Inhibition Inhibition of DNA Replication SS_Break->Replication_Inhibition

Diagram 1: Mechanism of action of this compound.

Comparative In Vitro Activity

This compound has demonstrated potent in vitro activity against a global panel of MDR Gram-negative and Gram-positive bacteria, with a reported minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) ranging from 0.03 to 2 µg/mL.[2][4][5] A key indicator of its potential clinical utility is its effectiveness against fluoroquinolone-resistant strains.

Lack of Cross-Resistance with Ciprofloxacin

Preclinical studies have highlighted a lack of cross-resistance between this compound and ciprofloxacin. A scatter plot of individual MICs for 35-40 fluoroquinolone-resistant clinical isolates of Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, and 98 fluoroquinolone-resistant isolates of Klebsiella pneumoniae shows non-overlapping MIC values between the two compounds. This indicates that the mechanisms conferring resistance to ciprofloxacin do not significantly impact the activity of this compound.[3]

Experimental_Workflow cluster_workflow Experimental Workflow for MIC Determination start Start: Isolate Fluoroquinolone-Resistant Bacteria prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate Inoculate Plates with Bacterial Suspension prepare_inoculum->inoculate serial_dilution Perform 2-fold Serial Dilutions of this compound & Comparators in 96-well plates serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic analyze Analyze and Compare MIC Data read_mic->analyze

References

A Comparative Analysis of BWC0977 and Other Novel Topoisomerase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the global battle against antimicrobial resistance, novel bacterial topoisomerase inhibitors (NBTIs) are emerging as a promising class of therapeutics. This guide provides a comparative analysis of BWC0977, a clinical-stage NBTI, against other notable topoisomerase inhibitors, gepotidacin (B1671446) and delafloxacin (B1662383). This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, broad-spectrum antibacterial agent that demonstrates a dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] This dual action, coupled with its novel binding site distinct from fluoroquinolones, allows it to overcome existing resistance mechanisms.[1] Preclinical and clinical data indicate that this compound exhibits superior or comparable activity against a wide range of multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens, including the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), when compared to other novel inhibitors like gepotidacin and the fluoroquinolone delafloxacin.

Mechanism of Action

This compound, gepotidacin, and delafloxacin all function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.[1][6] By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to an accumulation of single or double-strand breaks, which ultimately triggers bacterial cell death.[2]

A key distinction lies in the nature of the DNA breaks induced. This compound and gepotidacin primarily induce single-strand breaks, a characteristic of many NBTIs.[2][7][8] In contrast, fluoroquinolones like delafloxacin are known to stabilize double-strand breaks. The unique binding mode of NBTIs to the topoisomerase-DNA complex is responsible for their activity against fluoroquinolone-resistant strains.[1]

Signaling Pathway of Topoisomerase Inhibition

The inhibition of DNA gyrase and topoisomerase IV by compounds like this compound leads to stalled replication forks and the accumulation of DNA damage. This damage activates the bacterial SOS response, a complex signaling pathway aimed at DNA repair and cell survival.

Topoisomerase Inhibition Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_sos_response SOS Response This compound This compound Topoisomerases DNA Gyrase & Topoisomerase IV This compound->Topoisomerases Inhibition DNA_Replication DNA Replication Topoisomerases->DNA_Replication Blocks SSB Single-Strand DNA Breaks RecA RecA Activation SSB->RecA LexA LexA Cleavage RecA->LexA SOS_Genes SOS Gene Expression LexA->SOS_Genes Upregulation Cell_Death Cell Death SOS_Genes->Cell_Death

Mechanism of this compound leading to bacterial cell death.

Comparative Performance Data

The following tables summarize the in vitro activity of this compound, gepotidacin, and delafloxacin against key bacterial pathogens. Data is compiled from various sources and direct head-to-head studies may have different testing conditions.

Table 1: Inhibitory Concentration (IC50) Against Bacterial Topoisomerases
CompoundEnzymeOrganismIC50 (µM)Reference
This compound DNA GyraseE. coli0.004[2]
Topoisomerase IVE. coli0.013[2]
DNA GyraseP. aeruginosa-[9]
Topoisomerase IVP. aeruginosa-[9]
DNA GyraseS. aureus-[9]
Topoisomerase IVS. aureus-[9]
Gepotidacin DNA GyraseE. coli0.32[8]
Topoisomerase IVE. coli0.34[8]
DNA GyraseN. gonorrhoeae5.1[10]
Topoisomerase IVN. gonorrhoeae1.8[10]
DNA GyraseS. aureus0.047[11]
Delafloxacin DNA GyraseE. faecalis>28.1[12]
Topoisomerase IVE. faecalis8.49[12]

Note: A lower IC50 value indicates higher potency.

Table 2: Minimum Inhibitory Concentration (MIC90) Against ESKAPE Pathogens and Other Clinically Relevant Bacteria
OrganismThis compound (µg/mL)Gepotidacin (µg/mL)Delafloxacin (µg/mL)
Acinetobacter baumannii1--
Pseudomonas aeruginosa1-4
Klebsiella pneumoniae232>0.25
Escherichia coli0.54>0.25
Enterobacter cloacae232-
Staphylococcus aureus (MRSA)-0.5-
Enterococcus faecalis0.06 (median)41

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. A lower MIC90 value indicates greater antibacterial activity. Data is sourced from multiple studies and represents a composite view.[1][13][14][15][16][17][18][19]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of results.

DNA Gyrase Supercoiling Assay

This assay measures the ability of an inhibitor to prevent DNA gyrase from introducing negative supercoils into relaxed plasmid DNA.

DNA_Gyrase_Supercoiling_Assay cluster_preparation Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubate Incubate at 37°C Relaxed_DNA->Incubate Gyrase DNA Gyrase Gyrase->Incubate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubate Buffer Assay Buffer (ATP, Mg2+) Buffer->Incubate Gel Agarose (B213101) Gel Electrophoresis Incubate->Gel Visualize Visualize DNA (Ethidium Bromide) Gel->Visualize Quantify Quantify Supercoiled vs. Relaxed DNA Visualize->Quantify

Workflow for the DNA gyrase supercoiling assay.

Methodology:

  • A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), and varying concentrations of the test inhibitor.

  • The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

  • The gel is stained with an intercalating agent (e.g., ethidium (B1194527) bromide) and visualized under UV light.

  • The relative amounts of supercoiled and relaxed DNA are quantified to determine the extent of inhibition at each inhibitor concentration, from which the IC50 value is calculated.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibitor's ability to block the decatenation activity of topoisomerase IV on kinetoplast DNA (kDNA).

Topoisomerase_IV_Decatenation_Assay cluster_preparation Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis kDNA Kinetoplast DNA (kDNA) Incubate Incubate at 37°C kDNA->Incubate TopoIV Topoisomerase IV TopoIV->Incubate Inhibitor Test Inhibitor Inhibitor->Incubate Buffer Assay Buffer (ATP, Mg2+) Buffer->Incubate Gel Agarose Gel Electrophoresis Incubate->Gel Visualize Visualize DNA (Ethidium Bromide) Gel->Visualize Quantify Quantify Decatenated minicircles Visualize->Quantify

Workflow for the topoisomerase IV decatenation assay.

Methodology:

  • A reaction mixture is prepared with kDNA, topoisomerase IV, assay buffer, and a range of inhibitor concentrations.

  • The mixture is incubated at 37°C to allow for the decatenation of the kDNA network into individual minicircles.

  • The reaction is terminated, and the products are separated by agarose gel electrophoresis.

  • The gel is stained and visualized to observe the release of decatenated DNA minicircles.

  • The amount of released minicircles is quantified to determine the IC50 of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Inoculation Inoculate Media with Bacteria and Inhibitor Inoculum->Inoculation Serial_Dilution Serial Dilution of Inhibitor Serial_Dilution->Inoculation Media Broth Media Media->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Value Determine MIC Visual_Inspection->MIC_Value

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • A standardized inoculum of the test bacterium is prepared.

  • Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth (i.e., no turbidity).

Conclusion

This compound stands out as a highly potent novel bacterial topoisomerase inhibitor with a favorable broad-spectrum activity profile against clinically important pathogens, including multidrug-resistant strains. Its dual-targeting mechanism and distinct mode of action provide a significant advantage in overcoming existing fluoroquinolone resistance. The comparative data presented in this guide suggests that this compound holds considerable promise as a next-generation antibiotic to address the urgent threat of antimicrobial resistance. Further clinical development and head-to-head comparative studies will be crucial to fully elucidate its therapeutic potential.

References

Validating the In Vivo Efficacy of BWC0977 Against Acinetobacter baumannii: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Acinetobacter baumannii poses a significant threat to global health, necessitating the development of novel therapeutics. This guide provides a comparative analysis of the in vivo efficacy of BWC0977, a novel bacterial topoisomerase inhibitor, against A. baumannii, with a focus on its performance relative to standard-of-care antibiotics such as colistin (B93849) and meropenem.

Mechanism of Action: A Dual-Target Approach

This compound exerts its bactericidal effect by selectively inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.[1][2][3] The unique binding site of this compound on these enzymes confers activity against strains resistant to other antibiotic classes, including fluoroquinolones.

BWC0977_Mechanism_of_Action cluster_bacterial_cell Acinetobacter baumannii Cell cluster_dna_replication DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Replication_Inhibition Inhibition of DNA Replication DNA->Replication_Inhibition Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

In Vivo Efficacy: Comparative Data

While comprehensive head-to-head in vivo studies of this compound against A. baumannii in pneumonia and sepsis models are still emerging, initial data from a neutropenic murine thigh infection model demonstrates its potential.

Table 1: In Vivo Efficacy of this compound and Comparators against Acinetobacter baumannii in a Neutropenic Murine Thigh Infection Model

TreatmentDosing RegimenBacterial Load Reduction (log10 CFU/thigh)ComparatorReference
This compoundDose-ranging studies performedData on specific CFU reduction not yet publishedPolymyxin B[4]
Polymyxin BNot specified in abstractComparator for this compound studyThis compound[4]
Meropenem30 mg/kg every 2 hours (murine sepsis model)Not directly comparableImipenem[1]

Note: Specific quantitative data for this compound in this model is not yet publicly available in full.

Table 2: In Vitro Activity of this compound and Comparators against Acinetobacter baumannii

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound0.03 - 2Not Reported0.25[5][6]
ColistinNot applicable (comparator in vivo)--
MeropenemNot applicable (comparator in vivo)--

Experimental Protocols

The validation of in vivo efficacy relies on standardized and reproducible animal models of infection. Below are detailed methodologies for key experiments relevant to assessing antibacterial agents against A. baumannii.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo pharmacodynamics of new antimicrobial agents.

Neutropenic_Thigh_Infection_Workflow Start Start Induce_Neutropenia Induce Neutropenia in Mice (e.g., cyclophosphamide) Start->Induce_Neutropenia Inoculation Intramuscular Inoculation of A. baumannii into Thigh Induce_Neutropenia->Inoculation Treatment Administer Treatment (this compound, Comparators, Vehicle) Inoculation->Treatment Incubation Incubation Period (e.g., 26 hours) Treatment->Incubation Euthanasia Humane Euthanasia and Thigh Tissue Collection Incubation->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Quantification Quantify Bacterial Load (CFU/thigh) Plating->CFU_Quantification End End CFU_Quantification->End

Caption: Workflow for the neutropenic thigh infection model.

Protocol Details:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[4]

  • Bacterial Inoculum: A clinical isolate of A. baumannii is grown to a logarithmic phase and then diluted to the desired concentration (e.g., 106 - 107 CFU/mL).

  • Infection: A 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound, a comparator antibiotic, or a vehicle control is initiated. Dosing regimens can be varied to determine pharmacokinetic and pharmacodynamic parameters.[4]

  • Endpoint: At a predetermined time (e.g., 24 or 26 hours) after the start of treatment, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).[4]

Murine Pneumonia Model

This model is more clinically relevant for studying respiratory infections caused by A. baumannii.

Protocol Details:

  • Bacterial Culture: A. baumannii is grown in a suitable broth to mid-log phase. The bacterial cells are then washed and resuspended in sterile saline to the desired inoculum concentration.[7][8]

  • Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).[7][8]

  • Intranasal Inoculation: A small volume (e.g., 20-50 µL) of the bacterial suspension is slowly instilled into the nares of the anesthetized mouse.[7]

  • Treatment: Therapy with the test compounds is typically initiated a few hours post-infection.

  • Outcome Measures: Endpoints can include survival over a set period (e.g., 7 days), and determination of bacterial loads in the lungs and other organs (e.g., spleen, liver) at various time points.[7]

Murine Sepsis (Peritonitis) Model

This model is used to evaluate the efficacy of antibiotics against systemic A. baumannii infections.

Protocol Details:

  • Inoculum Preparation: A lethal dose of A. baumannii is prepared in a solution that may contain an adjuvant like mucin to enhance virulence.[9]

  • Intraperitoneal Injection: The bacterial suspension is injected into the peritoneal cavity of the mice.[1]

  • Treatment: Antibiotic therapy is initiated at a specified time after the bacterial challenge.[1]

  • Monitoring and Endpoints: The primary endpoint is typically survival over a defined period (e.g., 7-14 days). Secondary endpoints can include bacterial counts in the peritoneal fluid and blood.[1]

Conclusion

This compound, with its novel dual-target mechanism of action, demonstrates promising in vitro activity against multidrug-resistant A. baumannii. Preliminary in vivo data from the neutropenic murine thigh infection model indicates its potential for in vivo efficacy. Further studies, particularly in clinically relevant pneumonia and sepsis models with direct comparisons to standard-of-care agents like colistin and meropenem, are warranted to fully elucidate the therapeutic potential of this compound for the treatment of severe A. baumannii infections. The experimental protocols outlined in this guide provide a framework for conducting such crucial preclinical evaluations.

References

BWC0977: A Novel Broad-Spectrum Antibiotic Challenging Last-Resort Therapies for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel antibiotics with robust activity against multidrug-resistant (MDR) pathogens. BWC0977, a novel bacterial topoisomerase inhibitor (NBTI), has emerged as a promising candidate with a broad spectrum of activity, including against pathogens resistant to last-resort antibiotics such as colistin (B93849), tigecycline (B611373), and carbapenems. This guide provides a comprehensive comparison of this compound with these established last-line therapies, supported by available preclinical and clinical data.

Mechanism of Action: A Differentiated Approach

This compound exerts its bactericidal effect through a distinct mechanism of action, dually targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting strategy is crucial for its broad-spectrum activity and may contribute to a lower propensity for resistance development. By inhibiting these enzymes, this compound disrupts bacterial DNA replication, leading to cell death.[1][3]

In contrast, last-resort antibiotics employ different mechanisms:

  • Colistin: A polymyxin (B74138) antibiotic, colistin disrupts the integrity of the bacterial outer membrane in Gram-negative bacteria by interacting with lipopolysaccharide (LPS), leading to leakage of cellular contents and cell death.[4][5][6][7]

  • Tigecycline: A glycylcycline antibiotic, tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA.[8][9][10]

  • Carbapenems: As β-lactam antibiotics, carbapenems inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[11][12][13][14]

Comparative In Vitro Activity

This compound has demonstrated potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including many MDR strains. A key advantage of this compound is its retained activity against isolates resistant to fluoroquinolones, carbapenems, and colistin.[1][15]

Table 1: Minimum Inhibitory Concentration (MIC) Data

AntibioticMIC90 Range (µg/mL) against MDR Gram-negative bacteria
This compound0.03 - 2[1][2][15][16]

Note: Direct comparative MIC90 values for this compound and last-resort antibiotics against a standardized panel of MDR isolates from a single study are not yet widely available in the public domain. The provided range for this compound is based on available preclinical data.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound in treating infections caused by various MDR pathogens.

Table 2: Summary of In Vivo Efficacy Studies of this compound

Animal ModelPathogen(s)Key Findings
Murine Thigh Infection ModelP. aeruginosa, A. baumannii, K. pneumoniae, E. coli (MDR isolates)Demonstrated efficacy against multiple pathogens.[15]
Murine Lung Infection ModelP. aeruginosaSignificantly higher drug levels in the epithelial lining fluid of infected lungs.[1][15]
Inhalational Murine Tularemia ModelFrancisella tularensis100% survival, superior to ciprofloxacin (B1669076) and non-inferior to gentamicin.

Clinical Development and Safety

This compound has completed a Phase 1 clinical trial in healthy volunteers.[1][15] The results indicated that single ascending intravenous doses of this compound were safe and well-tolerated.[1][15] The pharmacokinetic profile was dose-proportional and consistent with preclinical models.[1][15] An oral formulation of this compound is also under development.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound and comparator agents are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[15][17]

General Protocol:

  • Preparation of Antibiotic Solutions: A series of two-fold serial dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

General Protocol:

  • Preparation: Tubes containing CAMHB with different concentrations of the antibiotic (e.g., 1x, 2x, 4x MIC) and a growth control (no antibiotic) are prepared.

  • Inoculation: A standardized bacterial inoculum is added to each tube.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: Serial dilutions of the aliquots are plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Infection Models

Animal models, such as murine thigh and lung infection models, are crucial for evaluating the in vivo efficacy of new antibiotics.

General Protocol (Murine Thigh Infection Model):

  • Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: A standardized inoculum of the test pathogen is injected into the thigh muscle.

  • Treatment: At a specified time post-infection, treatment with the antibiotic (e.g., this compound) or a control is initiated via a relevant route of administration.

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue). The reduction in bacterial load compared to the control group indicates the efficacy of the treatment.

Visualizing the Mechanisms

This compound Mechanism of Action

BWC0977_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: this compound dually inhibits DNA gyrase and topoisomerase IV, halting DNA replication and leading to bacterial cell death.

Last-Resort Antibiotic Mechanisms

Last_Resort_Mechanisms cluster_colistin Colistin cluster_tigecycline Tigecycline cluster_carbapenem Carbapenems Colistin Colistin LPS Lipopolysaccharide (LPS) (Outer Membrane) Colistin->LPS Binds to Membrane_Disruption Membrane Disruption LPS->Membrane_Disruption Leads to Tigecycline Tigecycline Ribosome_30S 30S Ribosomal Subunit Tigecycline->Ribosome_30S Binds to Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_30S->Protein_Synthesis_Inhibition Leads to Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to Cell_Wall_Synthesis_Inhibition Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibition Leads to

Caption: Mechanisms of action for colistin, tigecycline, and carbapenems, targeting the outer membrane, protein synthesis, and cell wall synthesis, respectively.

Experimental Workflow: MIC Determination

MIC_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotic start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. Its novel dual-targeting mechanism of action, broad spectrum of activity against MDR pathogens, and retained efficacy against isolates resistant to last-resort antibiotics position it as a promising therapeutic candidate. The favorable preclinical and early clinical safety data further support its continued development. As more comparative data becomes available, the role of this compound in the clinical management of severe MDR infections will be further elucidated, potentially offering a much-needed alternative to our current last-line defenses.

References

A Head-to-Head In Vitro Comparison of Novel Bacterial Topoisomerase Inhibitors: BWC0977 and Gepotidacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of two novel bacterial topoisomerase inhibitors, BWC0977 and gepotidacin (B1671446). The information is supported by available experimental data to aid in the evaluation of these potential next-generation antibiotics.

In the urgent search for new antibiotics to combat the growing threat of antimicrobial resistance, novel bacterial topoisomerase inhibitors (NBTIs) have emerged as a promising class of drugs. This guide focuses on a head-to-head in vitro comparison of two such candidates: this compound, a pyrazino-oxazinone based NBTI, and gepotidacin, a first-in-class triazaacenaphthylene antibiotic. Both compounds selectively inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, yet they exhibit distinct biochemical interactions and antibacterial profiles.[1][2]

Recent studies indicate that this compound demonstrates superior in vitro potency against a range of bacterial pathogens when compared to gepotidacin, particularly against multidrug-resistant (MDR) strains.[1][3] This guide will delve into the available data on their antibacterial activity, mechanism of action, and potential for resistance development.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Both this compound and gepotidacin disrupt bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and cell division.[5][6]

This compound is a dual-target inhibitor that is equipotent against both DNA gyrase and topoisomerase IV.[4] Its mechanism of inhibition involves stabilizing single-strand breaks in the DNA, a mode of action that differs from fluoroquinolones which typically stabilize double-strand breaks.[4] Structural analyses have revealed that this compound binds to the GyrA subunit of gyrase and the ParC subunit of topoisomerase IV, with specific residues identified as crucial for this interaction.[4][7] This balanced dual-targeting is thought to contribute to its potent, broad-spectrum activity and a lower propensity for resistance development, as mutations in both target genes would be required for a significant reduction in susceptibility.[1]

Gepotidacin also selectively inhibits bacterial DNA gyrase and topoisomerase IV, but through a distinct mechanism that differs from that of fluoroquinolones.[5] It binds to a unique site on the enzyme-DNA complex, conferring activity against many fluoroquinolone-resistant strains.[5] Like this compound, it interacts with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[2] The binding of gepotidacin prevents the re-ligation of cleaved DNA strands, leading to a halt in DNA replication and ultimately bacterial cell death.

Mechanism_of_Action cluster_this compound This compound cluster_Gepotidacin Gepotidacin This compound This compound B_Gyrase DNA Gyrase (GyrA) This compound->B_Gyrase inhibits B_TopoIV Topoisomerase IV (ParC) This compound->B_TopoIV inhibits B_SSB Stabilization of Single-Strand DNA Breaks B_Gyrase->B_SSB B_TopoIV->B_SSB B_Replication Inhibition of DNA Replication B_SSB->B_Replication B_Death Bacterial Cell Death B_Replication->B_Death Gepotidacin Gepotidacin G_Gyrase DNA Gyrase (GyrA) Gepotidacin->G_Gyrase inhibits G_TopoIV Topoisomerase IV (ParC) Gepotidacin->G_TopoIV inhibits G_Cleavage Inhibition of DNA Re-ligation G_Gyrase->G_Cleavage G_TopoIV->G_Cleavage G_Replication Inhibition of DNA Replication G_Cleavage->G_Replication G_Death Bacterial Cell Death G_Replication->G_Death

Caption: Simplified signaling pathway for this compound and Gepotidacin.

Comparative In Vitro Antibacterial Activity

Direct comparative studies highlight the superior potency of this compound over gepotidacin against a panel of both sensitive and multidrug-resistant (MDR) bacterial strains.[3]

Organism Resistance Profile This compound MIC₉₀ (µg/mL) Gepotidacin MIC₉₀ (µg/mL)
Escherichia coliSensitive0.54
MDR0.54
Klebsiella pneumoniaeSensitive0.532
MDR232
Pseudomonas aeruginosaSensitive1>32
MDR1>32
Acinetobacter baumanniiSensitive0.258
MDR116
Staphylococcus aureusMSSA0.030.5
MRSA0.030.5
Enterococcus faecalisVSE0.251
VRE0.51

Data sourced from "Structural interactions of this compound with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity".[3]

Activity Spectrum of this compound

This compound has demonstrated a broad spectrum of activity with a minimum inhibitory concentration (MIC₉₀) range of 0.03–2 µg/mL against a global panel of MDR Gram-negative bacteria, including Enterobacterales and non-fermenters, as well as Gram-positive bacteria, anaerobes, and biothreat pathogens.[6][8][9] Notably, it retains its activity against clinical isolates that are resistant to fluoroquinolones, carbapenems, and colistin.[6][8]

Activity Spectrum of Gepotidacin

Gepotidacin has also shown a broad range of in vitro activity. Against a collection of recent clinical isolates, MIC₉₀ values were reported as 4 µg/mL for Escherichia coli, 32 µg/mL for Klebsiella pneumoniae, and 0.12 µg/mL for Staphylococcus saprophyticus.[5] Gepotidacin is bactericidal against most isolates tested and has demonstrated efficacy against isolates with resistance to other antibiotics, including fluoroquinolones.[5]

Resistance Development Profile

A critical factor for any new antibiotic is its propensity for resistance development.

For This compound , in vitro studies have shown a very low frequency of resistance.[4] Attempts to generate resistant mutants in Escherichia coli and other Gram-negative organisms through single-step methods were unsuccessful.[4] While serial passage experiments did lead to a shift in MIC, sequencing of these mutants revealed no mutations in the target genes (gyrA and parC), suggesting that resistance may be mediated by other mechanisms, such as efflux pumps.[4] Crucially, single mutations in either gyrA or parC do not confer resistance to this compound; simultaneous mutations in both genes are required for a significant increase in MIC.[1]

For gepotidacin , the frequency of resistance at 4 times the MIC has been reported to be generally low (<1.5 × 10⁻⁸).[10] Its distinct mechanism of action allows it to remain active against many pathogens that have developed resistance to fluoroquinolones.[5]

Experimental Protocols

The following provides an overview of the methodologies used in the cited in vitro studies.

Minimum Inhibitory Concentration (MIC) Determination

The primary method for assessing the in vitro potency of this compound and gepotidacin is the determination of the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacteria prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Antibiotic prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Plates for Visible Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

References

Investigating Cross-Resistance Between BWC0977 and Existing Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. In the race to develop novel therapeutics, BWC0977 has emerged as a promising broad-spectrum antibacterial agent. This guide provides a comprehensive comparison of this compound's performance against existing antibiotics, with a focus on cross-resistance, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a novel bacterial topoisomerase inhibitor (NBTI) that dually targets DNA gyrase and topoisomerase IV.[1][2] This mechanism, which involves the stabilization of single-strand DNA breaks, differs from that of fluoroquinolones which induce double-strand breaks.[1] This fundamental difference in its mode of action suggests a low potential for cross-resistance with existing antibiotic classes. Experimental data confirms that this compound maintains potent activity against a wide range of MDR pathogens, including strains resistant to fluoroquinolones, carbapenems, and colistin.[3][4][5]

Data Presentation: In Vitro Activity of this compound Against Key Pathogens

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various wild-type and multidrug-resistant bacterial strains. The data highlights the potent activity of this compound, particularly against challenging clinical isolates.

Bacterial SpeciesResistance ProfileThis compound MIC (µg/mL)Comparator Antibiotics MIC (µg/mL)
Escherichia coliFluoroquinolone-ResistantNon-overlapping with ciprofloxacin[6]Ciprofloxacin: High resistance
Pseudomonas aeruginosaMultidrug-ResistantMIC90: 1[7]Meropenem, Cefiderocol, Tobramycin: Higher MIC90 values[7]
Acinetobacter baumanniiCarbapenem-ResistantMIC90: 1[7]Meropenem, Cefiderocol, Tobramycin: Higher MIC90 values[7]
Klebsiella pneumoniaeCarbapenem-ResistantMIC90: 2[7]Meropenem-vaborbactam, Cefiderocol: Higher MIC90 values[7]
Staphylococcus aureusMethicillin-Resistant (MRSA)Median MIC: 0.01[7]-
Enterococcus faecalis-Median MIC: 0.06[7]-

Key Findings from In Vitro Studies:

  • No Cross-Resistance with Fluoroquinolones: Studies on a panel of 35-40 fluoroquinolone-resistant clinical isolates of E. coli, A. baumannii, and P. aeruginosa, and 98 fluoroquinolone-resistant isolates of K. pneumoniae demonstrated non-overlapping MIC values between this compound and ciprofloxacin, indicating a lack of cross-resistance.[6]

  • Potent Activity Against MDR Gram-Negatives: this compound exhibits a potent MIC90 range of 0.03-2 µg/mL against a global panel of MDR Gram-negative bacteria.[2][4]

  • Broad-Spectrum Efficacy: The compound is active against a wide array of pathogens, including the critical ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1]

  • Low Frequency of Resistance: Efforts to generate resistant mutants to this compound in vitro have shown a very low frequency of resistance development (<1 x 10-9 at 4x MIC for E. coli and P. aeruginosa).[5] Notably, sequencing of resistant mutants did not reveal any target gene mutations.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's activity.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound and comparator antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of this compound and comparator antibiotics in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Checkerboard Assay for Antibiotic Synergy

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of the two antibiotics to be tested

Procedure:

  • Plate Setup: Dispense CAMHB into all wells of a 96-well plate.

  • Antibiotic A Dilution: Prepare serial two-fold dilutions of Antibiotic A horizontally across the columns of the plate.

  • Antibiotic B Dilution: Prepare serial two-fold dilutions of Antibiotic B vertically down the rows of the plate.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the bacterial DNA replication and SOS response pathways, highlighting the mechanism of action of this compound and fluoroquinolones.

Bacterial_DNA_Replication_Pathway cluster_replication Bacterial DNA Replication cluster_inhibition Antibiotic Intervention DNA Bacterial Chromosome Unwound_DNA Unwound DNA DNA->Unwound_DNA Helicase Gyrase_TopoIV DNA Gyrase & Topoisomerase IV DNA->Gyrase_TopoIV Replication_Fork Replication Fork Unwound_DNA->Replication_Fork Primase, DNA Polymerase Daughter_DNA Daughter Chromosomes Replication_Fork->Daughter_DNA Ligation SS_Break Single-Strand Break (Stabilized) Gyrase_TopoIV->SS_Break Inhibition by this compound DS_Break Double-Strand Break Gyrase_TopoIV->DS_Break Inhibition by Fluoroquinolones This compound This compound This compound->Gyrase_TopoIV Fluoroquinolones Fluoroquinolones Fluoroquinolones->Gyrase_TopoIV SS_Break->Replication_Fork Stalls Replication DS_Break->Replication_Fork Stalls Replication

Caption: Mechanism of action of this compound and Fluoroquinolones.

SOS_Response_Pathway cluster_dna_damage DNA Damage & SOS Induction cluster_antibiotic_trigger Antibiotic Trigger DNA_Damage DNA Damage (e.g., Single-Strand Breaks) ssDNA Accumulation of ssDNA DNA_Damage->ssDNA RecA RecA Activation ssDNA->RecA LexA_Cleavage LexA Cleavage RecA->LexA_Cleavage Induces LexA LexA Repressor SOS_Genes SOS Response Genes (recA, sulA, umuD, etc.) LexA->SOS_Genes Represses LexA_Cleavage->SOS_Genes De-repression Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest DNA_Repair DNA Repair SOS_Genes->DNA_Repair This compound This compound This compound->DNA_Damage Induces

Caption: this compound triggers the bacterial SOS response pathway.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing antibiotic cross-resistance.

Cross_Resistance_Workflow cluster_workflow Experimental Workflow for Cross-Resistance Assessment Start Start: Select Bacterial Strains (Wild-type and Resistant) MIC_Determination Determine MIC of this compound and Comparator Antibiotics Start->MIC_Determination Checkerboard Perform Checkerboard Assay (for synergy/antagonism) Start->Checkerboard Resistance_Frequency Determine Frequency of Spontaneous Resistance Start->Resistance_Frequency Data_Analysis Analyze and Compare MICs and FIC Indices MIC_Determination->Data_Analysis Checkerboard->Data_Analysis Resistance_Frequency->Data_Analysis Conclusion Conclusion on Cross-Resistance Potential Data_Analysis->Conclusion

Caption: Workflow for assessing antibiotic cross-resistance.

References

A Comparative Guide to the Antimicrobial Activity of BWC0977 and its Interactions with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for synergy studies of BWC0977 specifically with beta-lactam antibiotics did not yield detailed quantitative reports in the public domain. The available literature indicates that this compound is a novel bacterial topoisomerase inhibitor with a distinct mechanism of action, rather than a compound primarily designed for synergistic action with beta-lactams, such as a beta-lactamase inhibitor. This guide therefore summarizes the known antimicrobial properties of this compound and its general interactions with other antibiotic classes based on available data.

Introduction to this compound

This compound is a novel, broad-spectrum antibacterial agent classified as a Novel Bacterial Topoisomerase Inhibitor (NBTI).[1][2] It selectively inhibits bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism contributes to its potent activity against a wide range of multi-drug resistant (MDR) pathogens, including those resistant to fluoroquinolones, carbapenems, and colistin.[1][2][3] Developed by Bugworks Research, this compound is currently in clinical development, with a Phase 1 clinical trial having been completed in healthy volunteers where it was found to be safe and well-tolerated.[2][4] The Global Antibiotic Research & Development Partnership (GARDP) is collaborating with Bugworks to co-develop this compound to address critical unmet medical needs.[5][6]

Standalone Antimicrobial Activity of this compound

This compound has demonstrated potent in vitro activity against a global panel of MDR Gram-negative and Gram-positive bacteria, as well as anaerobes and biothreat pathogens.[2][3] Its efficacy has been confirmed in various preclinical infection models, including murine thigh, lung, and urinary tract infections.[4]

Table 1: In Vitro Activity of this compound Against Key Pathogens

Pathogen MIC90 (μg/mL)
Acinetobacter baumannii 1
Pseudomonas aeruginosa 1
Escherichia coli 0.5
Klebsiella pneumoniae 2
Enterobacter cloacae 2
Citrobacter species 1
Proteus species 0.5
Morganella morganii 1
Serratia marcescens 1

(Source: Data from a study against a global panel of 2945 clinical isolates collected in 2019)[3]

Interaction of this compound with Other Antibiotic Classes

While specific synergy studies with beta-lactams are not detailed in the available literature, a study presented by Bugworks Research indicated that this compound was tested in combination with other antibiotics. The results showed additive and indifferent interactions.[7] Crucially, no antagonism was observed with any of the tested antibiotic classes.[7] This suggests that this compound has the potential to be used in combination therapies without negatively impacting the efficacy of other antimicrobial agents.

Mechanism of Action of this compound

This compound's mechanism involves the inhibition of two essential bacterial enzymes responsible for managing DNA topology during replication. By stabilizing single-strand breaks in the DNA, it disrupts the normal enzymatic cycle of DNA gyrase and topoisomerase IV, leading to bacterial cell death.[7] This is a different mechanism from fluoroquinolones, which stabilize double-strand breaks.[7]

BWC0977_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC/ParE) This compound->Topo_IV Inhibits Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to Topo_IV->Cell_Death Leads to DNA_Rep DNA Replication DNA_Rep->DNA_Gyrase Requires DNA_Rep->Topo_IV Requires

Caption: Mechanism of action of this compound.

Experimental Protocols

While a specific protocol for synergy testing of this compound with beta-lactams is not available, the following is a detailed methodology for a standard checkerboard assay, a common method for evaluating antibiotic synergy in vitro.

Checkerboard Assay Protocol

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of this compound and the beta-lactam antibiotic in an appropriate solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 100 times the expected final concentration.

    • Serially dilute the stock solutions to create a range of concentrations.

  • Bacterial Inoculum Preparation:

    • Culture the test organism (e.g., a clinical isolate of K. pneumoniae) on appropriate agar (B569324) plates overnight at 37°C.

    • Suspend several colonies in Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of MHB into each well.

    • Create a two-dimensional gradient of the antibiotics. Add serial dilutions of this compound along the x-axis and serial dilutions of the beta-lactam antibiotic along the y-axis. This results in each well (except for controls) containing a unique combination of concentrations of the two drugs.

    • Include control wells: a row with only this compound dilutions, a column with only the beta-lactam dilutions, and a well with no antibiotics (growth control).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination by visual inspection for turbidity.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup & Execution cluster_analysis Data Analysis A1 Prepare Antibiotic Stock Solutions B1 Create 2D Serial Dilutions of Antibiotics in 96-Well Plate A1->B1 A2 Prepare Bacterial Inoculum (0.5 McFarland) B2 Inoculate Plate with Bacterial Suspension A2->B2 B1->B2 B3 Incubate at 37°C for 18-24 hours B2->B3 C1 Read MICs for Each Drug Alone & in Combination B3->C1 C2 Calculate FIC Index (FICI) C1->C2 C3 Determine Interaction: Synergy, Additive, or Antagonism C2->C3

Caption: General workflow for a checkerboard synergy assay.

References

Safety Operating Guide

Proper Disposal of BWC0977: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like BWC0977 are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a potent bacterial topoisomerase inhibitor currently in clinical development.[1] Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area and wear appropriate personal protective equipment. This includes suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid skin and eye contact.[2] In case of accidental contact, immediately take off contaminated clothing and wash the affected skin area with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air; if breathing is difficult, administer oxygen.[2]

This compound Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] It is crucial to prevent the chemical from entering drains or sewer systems and to avoid its discharge into the environment.[2]

Key Disposal Steps:

  • Collection: Collect waste this compound in suitable, closed containers clearly labeled for disposal.[2]

  • Storage: Store the sealed containers in a designated, safe area away from ignition sources.[2]

  • Licensed Disposal: Arrange for the removal and disposal of the waste by a licensed chemical destruction plant.[2]

  • Incineration: Alternatively, controlled incineration with flue gas scrubbing is a viable disposal method.[2]

Container Disposal

Proper disposal of the packaging is also essential to prevent contamination. Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal option.[2]

Spill Management

In the event of a spill, prevent further leakage if it is safe to do so. Remove all sources of ignition and use spark-proof tools and explosion-proof equipment for cleanup.[2] The collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

Quantitative Data Summary

No quantitative data regarding specific disposal limits or concentrations are available in the provided documentation. Always consult with your institution's environmental health and safety (EHS) department for specific guidance and adherence to local regulations.

Experimental Protocols

No specific experimental protocols involving the disposal of this compound were cited in the available resources. The disposal procedures outlined above are based on general chemical safety guidelines provided in the Safety Data Sheet.[2]

This compound Disposal Workflow

BWC0977_Disposal_Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Handling cluster_disposal_options Disposal Options cluster_container_disposal Container Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste this compound in a Labeled, Closed Container A->C B Work in a Well-Ventilated Area B->C D Store Container in a Designated Safe Area C->D H Triple-Rinse Container C->H F Licensed Chemical Destruction Plant D->F Option 1 G Controlled Incineration with Flue Gas Scrubbing D->G Option 2 E Prevent Entry into Drains/Sewers E->F E->G I Recycle/Recondition H->I J Puncture and Dispose in Sanitary Landfill H->J

Caption: Logical workflow for the proper disposal of this compound and its containers.

References

Essential Safety and Handling Protocols for the Investigational Antibacterial Agent BWC0977

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: BWC0977 is a novel investigational antibacterial agent. As such, a comprehensive, publicly available Safety Data Sheet (SDS) with specific quantitative safety and disposal parameters is not yet available. The following guidance is based on general best practices for handling potent chemical compounds and oxazolidinone-class antibiotics in a laboratory setting. Researchers must conduct a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) office before handling this compound.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Immediate Safety and Handling Precautions

When handling this compound, particularly in its powdered form, it is crucial to use appropriate personal protective equipment (PPE) to prevent inhalation, ingestion, and skin contact. All manipulations of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance safety enclosure to minimize the risk of aerosolization and exposure.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The required level of PPE will depend on the specific task being performed and the physical form of the compound.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powdered this compound - Full-face respirator with appropriate particulate filters- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant apron- Head covering- Shoe covers
Handling of this compound Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over a lab coat- Elbow-length gloves for larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)

Experimental Protocols: Reconstitution and Handling

The following is a general protocol for the reconstitution of a powdered antibacterial agent. The exact solvent and concentration will be experiment-dependent.

Experimental Workflow for Reconstitution:

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials (Vial, Solvent, Pipettes) prep_hood->prep_materials recon_weigh Weigh this compound Powder in Fume Hood prep_materials->recon_weigh recon_add_solvent Add Solvent to Vial recon_weigh->recon_add_solvent recon_dissolve Vortex/Sonicate to Dissolve recon_add_solvent->recon_dissolve storage_label Label Vial (Name, Conc., Date) recon_dissolve->storage_label storage_store Store at Recommended Temperature storage_label->storage_store

Caption: Workflow for the safe reconstitution of this compound powder.

Step-by-Step Protocol:

  • Preparation:

    • Don the appropriate PPE for handling potent powders as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary materials, including the vial of this compound, the appropriate solvent, calibrated pipettes, and a vortex mixer or sonicator.

  • Reconstitution:

    • Carefully weigh the desired amount of this compound powder inside the fume hood.

    • Add the calculated volume of solvent to the vial containing the powder.

    • Securely cap the vial and mix using a vortex or sonicator until the powder is completely dissolved.

  • Storage:

    • Clearly label the vial with the compound name, concentration, date of preparation, and solvent used.

    • Store the resulting solution under the conditions recommended in the Certificate of Analysis.

Disposal Plan

All waste contaminated with this compound, including solutions, used media, and contaminated labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste.[1]

Disposal Workflow:

G cluster_waste Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal liquid_waste Liquid Waste (Solutions, Media) collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquid solid_waste Solid Waste (Gloves, Pipette Tips) collect_solid Collect in Labeled Hazardous Waste Bag/Container solid_waste->collect_solid store_waste Store in Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup

Caption: Logical workflow for the disposal of this compound waste.

Disposal Procedures:

  • Do NOT dispose of this compound down the drain or in the regular trash.[1] Flushing antibacterial agents down the sink can contribute to the development of antibiotic-resistant bacteria in aquatic ecosystems.[1]

  • Liquid Waste: All solutions containing this compound, including stock solutions and experimental media, should be collected in a dedicated, leak-proof hazardous waste container that is properly labeled.[1][2]

  • Solid Waste: Collect all contaminated solid items, such as gloves, pipette tips, and plasticware, in a separate, clearly labeled hazardous waste bag or container.[1]

  • Empty Containers: Vials that held this compound powder are not considered empty until they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1]

  • Decontamination: All work surfaces and reusable equipment should be decontaminated with an appropriate cleaning agent after handling this compound.

  • Final Disposal: Once a waste container is full, or within one year of the initial accumulation date, a hazardous waste pickup request should be submitted to your institution's EHS office.[1] High-temperature incineration is often the recommended disposal method for pharmaceutical waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.